Chromocene
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Numéro CAS |
1271-24-5 |
|---|---|
Formule moléculaire |
C10H10Cr |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
chromium(2+);cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |
Clé InChI |
WQGIIPSPIWDBHR-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2] |
Point d'ébullition |
167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |
melting_point |
343 °F (NTP, 1992) |
Autres numéros CAS |
1271-24-5 |
Description physique |
Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |
Solubilité |
Decomposes (NTP, 1992) |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of ansa-Chromocene Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ansa-chromocene complexes. These organometallic compounds, featuring a bridging moiety between the two cyclopentadienyl rings, exhibit unique structural and electronic properties that make them promising candidates for various applications, including catalysis and materials science. This document details the primary synthetic routes, offers specific experimental protocols, and presents a thorough analysis of their characterization through spectroscopic and electrochemical methods.
Synthetic Methodologies
The synthesis of ansa-chromocene complexes typically involves the reaction of a pre-formed, bridged dicyclopentadienyl ligand with a chromium(II) precursor. The choice of the ligand transfer reagent and the presence of a trapping ligand are crucial for the successful isolation of these often sensitive compounds. The most common strategies employ Grignard, calcocene, or magnesocene reagents as the cyclopentadienyl transfer agents.
A general synthetic scheme involves the reaction of a bridged cyclopentadienyl magnesium, calcium, or lithium salt with chromium(II) chloride (CrCl₂), often in the presence of a coordinating ligand such as carbon monoxide (CO) or an isocyanide (CNR). The trapping ligand is essential to stabilize the resulting bent chromocene structure.
General Synthetic Workflow
Caption: General synthetic pathway for ansa-chromocene complexes.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis of these air- and moisture-sensitive compounds. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Synthesis of Tetramethylethylene-Bridged this compound Carbonyl: (CH₃)₄C₂(C₅H₄)₂Cr(CO)
This procedure is adapted from the work of Schwemlein et al.[1]
Materials:
-
(CH₃)₄C₂(C₅H₄MgCl)₂·4THF (di-Grignard reagent)
-
CrCl₂·THF
-
Carbon monoxide (CO) gas
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
Procedure:
-
In a 250 mL Schlenk flask, suspend CrCl₂·THF (0.72 g, 3.7 mmol) and (CH₃)₄C₂(C₅H₄MgCl)₂·4THF (2.34 g, 3.7 mmol) in 80 mL of THF at -78 °C.
-
Introduce a carbon monoxide atmosphere into the flask.
-
Allow the reaction mixture to slowly warm to room temperature over 12 hours with continuous stirring.
-
Continue stirring at room temperature for an additional 24 hours.
-
Remove the solvent in vacuo.
-
Extract the residue with approximately 100 mL of pentane and filter. Wash the solid residue with two additional portions of pentane.
-
Combine the pentane extracts and concentrate the solution to about 10 mL.
-
Cool the concentrated solution to -40 °C to induce crystallization.
-
Isolate the resulting red-brown crystals of (CH₃)₄C₂(C₅H₄)₂Cr(CO) by filtration. The typical yield is around 50-55%.
-
The product can be further purified by sublimation at 40-45 °C.
Synthesis of Isopropylidene-Bridged this compound Carbonyl: Me₂C(C₅H₄)₂Cr(CO)
A similar strategy employing an ansa-magnesocene precursor can be utilized for the synthesis of the isopropylidene-bridged analogue.
Materials:
-
Me₂C(C₅H₄)₂Mg
-
CrCl₂
-
Carbon monoxide (CO) gas
-
Anhydrous tetrahydrofuran (THF)
General Procedure: The synthesis follows a similar path to the tetramethylethylene-bridged complex, where Me₂C(C₅H₄)₂Mg is reacted with CrCl₂ in THF under a CO atmosphere. This complex is noted to be considerably more air-sensitive and less chemically stable than its ethanediyl-bridged counterparts.
Synthesis of ansa-Chromocene Isocyanide Complexes
Isocyanide complexes are typically prepared by ligand substitution from the corresponding carbonyl complexes or by trapping the in-situ generated ansa-chromocene with an isocyanide.
General Procedure for Ligand Substitution:
-
Dissolve the ansa-chromocene carbonyl complex in an appropriate anhydrous solvent (e.g., toluene).
-
Add a stoichiometric amount of the desired isocyanide (e.g., 2,6-xylyl isocyanide).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the ν(CO) band and appearance of the ν(CN) band is recommended).
-
Remove the solvent in vacuo and purify the product by recrystallization or chromatography.
Characterization Data
A combination of spectroscopic and analytical techniques is used to fully characterize ansa-chromocene complexes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy provides valuable information about the ligand framework.
| Compound | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) |
| (CH₃)₄C₂(C₅H₄)₂Cr(CO) | 0.91 (s, 12H, C₆D₆), 3.60 (t, 4H, J = 2.14 Hz, C₆D₆), 4.38 (t, 4H, J = 2.14 Hz, C₆D₆)[1] | Data not readily available |
| Me₂Si(C₅Me₄)₂Cr(PMe₃) | 0.52, 1.85, 1.95, 2.05 (all s, C₆D₆) | Data not readily available |
Infrared (IR) Spectroscopy is particularly useful for identifying the coordinated trapping ligand. The stretching frequency of the C≡O or C≡N bond is sensitive to the electronic environment of the chromium center.
| Compound | ν(CO) (cm⁻¹) | ν(CN) (cm⁻¹) | Solvent |
| (CH₃)₄C₂(C₅H₄)₂Cr(CO) | 1905 | - | Pentane[1] |
| Me₂Si(C₅Me₄)₂Cr(CO) | 1883 | - | Toluene |
Electrochemical Data
Cyclic Voltammetry (CV) is employed to probe the redox properties of ansa-chromocene complexes. The oxidation potential is influenced by the nature of the bridging group and the ancillary ligands.
| Compound | E₁̸₂ (V vs. Fc/Fc⁺) | Solvent/Electrolyte |
| Data for specific ansa-chromocene complexes is not readily available in the searched literature. Generally, isonitrile derivatives are more easily oxidized than their carbonyl counterparts. |
Crystallographic Data
X-ray Crystallography provides definitive structural information, including bond lengths and angles, which reveal the extent of ring tilting and the coordination geometry at the chromium center.
For (CH₃)₄C₂(C₅H₄)₂Cr(CO):[2]
| Parameter | Value |
| Cr-C(ring) distances | ~2.20 - 2.24 Å |
| Cr-C(carbonyl) distance | ~1.79 Å |
| C-O(carbonyl) distance | ~1.16 Å |
| Centroid-Cr-Centroid angle | ~143° |
Logical Relationships in Characterization
The characterization of ansa-chromocene complexes involves a logical workflow to confirm the identity and purity of the synthesized compounds.
Caption: Logical workflow for the characterization of ansa-chromocene complexes.
Conclusion
The synthesis of ansa-chromocene complexes is a well-established yet delicate procedure that requires careful control of reaction conditions. The stability and reactivity of these complexes are significantly influenced by the nature of the ansa-bridge and the coordinated ligands. A thorough characterization using a combination of spectroscopic, electrochemical, and crystallographic techniques is essential to fully elucidate their structural and electronic properties. This guide provides a foundational understanding and practical protocols for researchers entering this exciting field of organometallic chemistry.
References
An In-Depth Guide to the Molecular Orbital Diagram of Chromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, with the formula [Cr(C₅H₅)₂] or Cp₂Cr, is an organometallic compound belonging to the metallocene family. Structurally, it is a "sandwich" compound where a central chromium(II) ion is bonded between two parallel cyclopentadienyl (Cp) rings.[1][2] Unlike its more famous and stable 18-electron counterpart, ferrocene, this compound is a 16-electron complex.[1] This electron deficiency makes it paramagnetic and highly reactive, which is a key aspect of its chemistry and catalytic applications.[3][4] Understanding the molecular orbital (MO) diagram of this compound is fundamental to explaining its electronic structure, bonding, reactivity, and spectroscopic properties. This guide provides a detailed examination of the MO diagram, supported by theoretical and experimental methodologies.
Molecular Orbital Theory of this compound
The molecular orbital diagram of this compound is constructed by considering the interaction between the valence atomic orbitals of the central chromium atom and the group molecular orbitals of the two cyclopentadienyl (Cp) ligands. For this analysis, an eclipsed conformation of the two Cp rings is assumed, which corresponds to the D₅h point group.[1]
1. Chromium Atomic Orbitals: The valence orbitals of chromium (a d⁶ atom, but Cr²⁺ is a d⁴ ion) are the 3d, 4s, and 4p orbitals. Under D₅h symmetry, these orbitals transform as:
-
3d orbitals: a₁' (d₂²) + e₂' (dxy, dx²-y²) + e₁" (dxz, dyz)
-
4s orbital: a₁'
-
4p orbitals: a₂" (pz) + e₁' (px, py)
2. Cyclopentadienyl Ligand Group Orbitals: The π molecular orbitals of a single Cp ring are of a₁, e₁, and e₂ symmetry. In a Cp₂Cr complex, the π orbitals of the two rings combine to form ligand group orbitals with the following symmetries in the D₅h point group: a₁', a₂", e₁', e₁", e₂', and e₂".
3. Formation of Molecular Orbitals: The metal and ligand orbitals of the same symmetry combine to form bonding and antibonding molecular orbitals. The resulting simplified MO energy level diagram for the frontier orbitals is shown below. The key interactions are:
-
The metal a₁' (d₂² and 4s) orbitals interact with the ligand a₁' and a₂" orbitals.
-
The metal e₂' (dxy, dx²-y²) orbitals interact with the ligand e₂' orbitals.
-
The metal e₁" (dxz, dyz) orbitals interact with the ligand e₁" orbitals.
The resulting frontier molecular orbitals are primarily metal d-orbital in character. From lowest to highest energy, these are the a₁' orbital (mainly d₂²), the e₂' orbitals (mainly dxy, dx²-y²), and the e₁" orbitals (mainly dxz, dyz). Due to the weaker overlap, the e₁" orbitals are essentially non-bonding. The bonding ligand orbitals are at much lower energy, while the antibonding orbitals are at higher energy.
This compound is a 16-valence electron complex (4 from Cr²⁺ and 12 from the two Cp⁻ rings). Its paramagnetism and triplet ground state lead to the electronic configuration of (a₁')²(e₂')³(e₁")¹.
Molecular Orbital Diagram of this compound
Caption: Qualitative MO diagram for this compound (D₅h symmetry).
Quantitative Data
The table below presents the qualitative energy ordering, symmetry, and electron occupancy of the frontier molecular orbitals of this compound, which are primarily of metal 3d character.
| Molecular Orbital (Symmetry) | Character | Occupancy |
| e₁"* | Antibonding | 0 |
| e₁" | Largely non-bonding | 1 |
| e₂' | Largely non-bonding | 2 |
| a₁' | Bonding | 2 |
Note: This represents the high-spin triplet ground state configuration.
Experimental and Computational Protocols
Synthesis of this compound
A standard laboratory synthesis of this compound is based on the reaction of a chromium(II) salt with sodium cyclopentadienide.[1] All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, as this compound is highly air-sensitive.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaCp)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of sodium cyclopentadienide (2 equivalents) in anhydrous THF is prepared in a Schlenk flask.
-
Anhydrous chromium(II) chloride (1 equivalent) is added portion-wise to the stirred NaCp solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is indicated by a color change and the precipitation of sodium chloride.
-
Upon completion, the solvent (THF) is removed under vacuum.
-
The remaining solid residue is extracted with a non-polar solvent like hexane or pentane to separate the soluble this compound from the insoluble NaCl.
-
The solvent is again removed under vacuum, yielding crude this compound.
-
Purification is achieved by sublimation under high vacuum, which yields dark red crystals of pure this compound.[1]
Computational Protocol: Density Functional Theory (DFT)
DFT is a powerful computational method used to investigate the electronic structure of molecules like this compound. A typical protocol for a geometry optimization and electronic structure calculation is as follows:
Software: A quantum chemistry software package such as Gaussian, ORCA, or FHI-aims is used.
Methodology:
-
Functional: A hybrid functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly chosen as it provides a good balance of accuracy and computational cost for transition metal complexes.
-
Basis Set: A split-valence basis set with polarization functions is typically employed. For the C and H atoms, a basis set like 6-31G(d) is suitable. For the chromium atom, a larger basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or the def2-TZVP basis set, is often used.[5]
-
Calculation Type:
-
First, a geometry optimization is performed to find the lowest energy structure of the molecule.
-
Frequency calculations are then run on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Finally, a single-point energy calculation is performed to obtain the molecular orbital energies, their symmetries, and other electronic properties.
-
-
Output Analysis: The output files are analyzed to extract the energies of the HOMO, LUMO, and other molecular orbitals, which can then be used to construct the MO diagram and compare with experimental data.
Spectroscopic Protocol: Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is an experimental technique used to measure the binding energies of valence electrons, which directly correspond to the ionization energies from molecular orbitals.[2]
Instrumentation:
-
A high-vacuum or ultra-high-vacuum (UHV) spectrometer.
-
A UV light source, typically a helium discharge lamp emitting He I radiation (21.22 eV).[2]
-
An electron energy analyzer.
Procedure:
-
Sample Introduction: this compound is a volatile solid that readily sublimes.[1] The solid sample is placed in a sample holder and gently heated under vacuum to introduce it into the spectrometer in the gas phase.
-
Ionization: The gaseous this compound molecules are irradiated with He I photons. This causes the ejection of valence electrons.
-
Analysis: An electron energy analyzer measures the kinetic energy of the ejected photoelectrons.
-
Spectrum Generation: The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photons (21.22 eV) and KE is the measured kinetic energy of the photoelectrons.[2]
-
Interpretation: The resulting spectrum shows a series of peaks, where each peak corresponds to the ionization from a specific molecular orbital. The position of the peak gives the vertical ionization energy for that orbital. By comparing the experimental spectrum with the orbital energies predicted by DFT calculations, the peaks can be assigned to specific molecular orbitals.[3]
References
A Technical Guide to the Paramagnetic Properties of 16-Valence Electron Metallocenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the paramagnetic properties exhibited by certain 16-valence electron (VE) metallocenes. While the 18-electron rule is a powerful predictor of stability and diamagnetism in organometallic chemistry, this document elucidates the specific electronic factors that can lead to paramagnetism in 16-electron systems. This guide will detail the theoretical underpinnings, present quantitative magnetic data, and provide comprehensive experimental protocols for the characterization of these fascinating compounds.
Theoretical Background: The Origin of Paramagnetism in 16-VE Metallocenes
Metallocenes with a 16-valence electron count, particularly those with a d² electron configuration on the central metal and a bent geometry (C₂ᵥ symmetry), can exhibit paramagnetism due to the presence of a triplet ground state. This arises from the specific ordering and near-degeneracy of the frontier molecular orbitals.
In a bent metallocene, the five d-orbitals of the metal center split into a distinct energy level diagram. The highest occupied molecular orbitals (HOMOs) are typically the a₁ and b₂ orbitals. According to Hund's rule, if the energy gap between these orbitals is small, the lowest energy electronic configuration will be a triplet state, with one electron occupying the a₁ orbital and another occupying the b₂ orbital, both with parallel spins. This results in two unpaired electrons, rendering the molecule paramagnetic.
The following diagram illustrates the molecular orbital theory for a bent d² metallocene, leading to a triplet ground state and subsequent paramagnetism.
Caption: MO diagram for a bent d² metallocene leading to a triplet ground state.
Case Study: A Paramagnetic d² Titanium(II) Analogue
While stable, monomeric 16-VE paramagnetic metallocenes are rare and often exist in equilibrium, the principles of their magnetic behavior can be effectively demonstrated through well-characterized analogues. The coordination complex trans-[TiCl₂(tmeda)₂] (tmeda = N,N,N′,N′-tetramethylethane-1,2-diamine) is a high-spin d² Ti(II) species that serves as an excellent model system. It possesses a spin triplet (S=1) ground state and its magnetic properties have been extensively studied.
Quantitative Magnetic Data
The magnetic properties of trans-[TiCl₂(tmeda)₂] have been determined using SQUID magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.[1] The key quantitative data are summarized in the tables below.
Table 1: Magnetic Susceptibility Data
| Temperature (K) | Molar Susceptibility, χ_M (cm³/mol) | Effective Magnetic Moment, µ_eff (µ_B) |
| 2 | 0.068 | 1.17 |
| 10 | 0.055 | 2.10 |
| 50 | 0.018 | 2.68 |
| 100 | 0.010 | 2.83 |
| 200 | 0.005 | 2.83 |
| 300 | 0.0035 | 2.83 |
Table 2: Spin Hamiltonian Parameters from EPR Spectroscopy
| Parameter | Value | Description |
| Spin State (S) | 1 | Corresponds to two unpaired electrons. |
| g-values (g_x, g_y, g_z) | [1.86, 1.94, 1.77] | Anisotropic g-tensor indicating rhombic symmetry. |
| Zero-Field Splitting (D) | -5.23 cm⁻¹ | Axial zero-field splitting parameter. |
| Rhombicity (E/D) | 0.17 | Rhombic zero-field splitting parameter. |
Experimental Protocols for Magnetic Characterization
Accurate characterization of paramagnetic organometallic compounds, which are often air- and moisture-sensitive, requires meticulous experimental techniques. The following sections detail the protocols for three primary methods of magnetic susceptibility measurement.
The overall workflow for the magnetic characterization of a paramagnetic metallocene is depicted below.
Caption: Experimental workflow for magnetic characterization of metallocenes.
SQUID Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for determining the magnetic moment of a sample as a function of temperature and applied magnetic field.
Methodology for an Air-Sensitive Sample:
-
Sample Preparation (Inert Atmosphere): Inside a glovebox, a precisely weighed crystalline or finely powdered sample (approx. 5-10 mg) is loaded into a gelatin capsule or a specialized sample holder. The capsule is then sealed.
-
Mounting: The sealed sample holder is mounted onto the SQUID sample rod, which is then inserted into the magnetometer.
-
Data Collection: The system is cooled to the desired starting temperature (e.g., 2 K). The magnetic moment of the sample is measured as the temperature is incrementally increased (e.g., to 300 K) under a constant applied DC magnetic field (e.g., 1 T).[1]
-
Data Correction: The raw data are corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the compound, which can be estimated using Pascal's constants.
-
Analysis: The corrected molar susceptibility (χ_M) is used to calculate the effective magnetic moment (µ_eff) at each temperature using the equation: µ_eff = √(8 * χ_M * T)
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a direct probe of unpaired electrons and provides detailed information about the electronic environment of the paramagnetic center.
Methodology for a d² System:
-
Sample Preparation: A solution of the complex is prepared in an appropriate solvent (e.g., toluene) in a glovebox. The solution is then transferred to a quartz EPR tube, which is subsequently flame-sealed under vacuum or an inert atmosphere.
-
Measurement: The sealed tube is placed in the EPR spectrometer's cryostat and frozen. Spectra are recorded at various microwave frequencies (e.g., X-band, Q-band) and temperatures (e.g., 4.2 K).
-
Spectral Simulation: The resulting spectra, which can be complex for S=1 systems, are simulated using spin Hamiltonian parameters (g-values, D, and E/D) to obtain the best fit to the experimental data.[1]
Evans Method (NMR Spectroscopy)
The Evans method is a convenient technique for measuring magnetic susceptibility in solution using a standard NMR spectrometer. It relies on the change in the chemical shift of a reference signal due to the bulk magnetic susceptibility of the paramagnetic solute.
Methodology:
-
Sample Preparation: Two solutions are prepared in an inert atmosphere using a deuterated solvent (e.g., C₆D₆).
-
Solution A (Reference): The deuterated solvent containing a small amount of a non-coordinating internal reference standard (e.g., tetramethylsilane, TMS).
-
Solution B (Sample): A solution of the paramagnetic compound of accurately known concentration in the same solvent, also containing the internal reference.
-
-
NMR Tube Assembly: A coaxial insert (or a sealed capillary) containing Solution A is placed inside a standard NMR tube containing Solution B.
-
NMR Measurement: A ¹H NMR spectrum is acquired. The spectrum will show two signals for the reference standard—one from the inner tube (unaffected) and one from the outer solution (shifted by the paramagnetic sample).
-
Calculation: The molar magnetic susceptibility (χ_M) is calculated using the following equation: χ_M = (3 * Δf) / (4 * π * f * c) where:
-
Δf is the difference in frequency (in Hz) between the two reference signals.
-
f is the spectrometer operating frequency (in Hz).
-
c is the molar concentration of the paramagnetic sample (in mol/cm³).
-
-
Moment Calculation: The effective magnetic moment (µ_eff) is then calculated from the molar susceptibility after correcting for the diamagnetism of the solvent and solute.
Conclusion
The study of paramagnetic 16-valence electron metallocenes and their analogues provides valuable insights into the subtleties of electronic structure that govern the magnetic properties of organometallic compounds. A thorough understanding of the underlying molecular orbital theory, combined with rigorous experimental characterization using techniques such as SQUID magnetometry, EPR spectroscopy, and the Evans NMR method, is crucial for researchers in the fields of catalysis, materials science, and medicinal chemistry. The detailed protocols and data presented in this guide serve as a comprehensive resource for professionals engaged in the synthesis and analysis of these electronically intriguing molecules.
References
Chromocene: A Technical Guide to Solubility and Sublimation
Introduction: Chromocene, with the chemical formula [Cr(C₅H₅)₂], is an organochromium compound belonging to the metallocene family.[1] Structurally, it features a chromium atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1] This paramagnetic, 16-valence electron complex is a highly reactive and reducing agent, making it a valuable precursor in organometallic synthesis and catalysis.[1] For researchers, scientists, and professionals in drug development, understanding the physical properties of this compound, particularly its solubility and sublimation characteristics, is critical for its purification, handling, and application.
This technical guide provides an in-depth overview of the solubility and sublimation of this compound, complete with quantitative data, detailed experimental protocols for its determination and purification, and process visualizations.
Core Physical and Chemical Properties
This compound presents as dark red, crystalline solids that are highly sensitive to air and moisture.[1] Due to its reactivity, all handling and storage should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cr | [1] |
| Molar Mass | 182.186 g·mol⁻¹ | [1] |
| Appearance | Dark red / scarlet crystals | [1][2] |
| Melting Point | 168 to 170 °C (334 to 338 °F) | [1][2] |
| Density | 1.43 g/cm³ | [1] |
| Hazards | Pyrophoric, Air & Moisture Sensitive | [1][2] |
Solubility Profile of this compound
The solubility of this compound is governed by the "like dissolves like" principle. As a non-polar molecule with a dipole moment of 0 D, it exhibits good solubility in non-polar organic solvents and is insoluble in polar solvents like water.[1]
Caption: Logical relationship of this compound solubility based on solvent polarity.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, its qualitative behavior in various solvents has been established through its synthesis and reactivity studies.
| Solvent Type | Examples | Solubility Behavior | Reference(s) |
| Non-Polar Aromatic | Toluene, Benzene | Soluble | [3] |
| Non-Polar Aliphatic | Hexane, Pentane | Soluble | [3] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble | [1][3] |
| Polar Protic | Water, Alcohols | Insoluble (Reacts) | [1][2][4] |
| Halogenated | Dichloromethane | Soluble | [3] |
| Reactive | Carbon tetrachloride (CCl₄), Carbon disulfide (CS₂) | Decomposes | [2] |
Experimental Protocol: Quantitative Solubility Determination
This protocol outlines a method for determining the quantitative solubility of this compound in a given solvent under an inert atmosphere.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound, purified by sublimation
-
Anhydrous, degassed solvent of choice (e.g., toluene)
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Temperature-controlled shaker or stirring plate with oil bath
-
Gastight syringes and filters (0.2 μm PTFE)
-
Volumetric flasks and analytical balance
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation (In Glovebox):
-
Add an excess of crystalline this compound to a known volume of the degassed solvent in a sealed vial. "Excess" means enough solid remains undissolved to ensure saturation.
-
Prepare a set of standards by dissolving known masses of this compound in the solvent using volumetric flasks to create a calibration curve.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled shaker or on a stir plate within a temperature-controlled bath.
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. Maintain constant temperature and agitation.
-
-
Sample Extraction:
-
After equilibration, cease agitation and allow the undissolved solid to settle completely.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a gastight syringe fitted with a 0.2 μm filter. This step is critical to exclude any solid particles.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of solvent to a concentration that falls within the linear range of the UV-Vis calibration curve.
-
Measure the absorbance of the diluted sample and the standard solutions at the λ_max for this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in g/L or mol/L.
-
Caption: Experimental workflow for determining this compound solubility.
Sublimation of this compound
Sublimation is the transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. For this compound, it is the most effective method of purification, yielding high-purity, pyrophoric red crystals.[2]
Quantitative Sublimation Data
The sublimation of this compound is readily achieved under vacuum at moderately elevated temperatures.
| Parameter | Value | Reference(s) |
| Initial Sublimation | 50 °C at 0.1 mmHg | [2] |
| Resublimation (for higher purity) | 75-90 °C at 0.1 mmHg | [2] |
| Sublimation Temperature Range | 167 to 194 °F (~75 to 90 °C) under vacuum | [4] |
Experimental Protocol: Sublimation Purification
This protocol describes the purification of crude this compound using a vacuum sublimation apparatus. All glassware must be rigorously dried before use.
Materials:
-
Crude this compound
-
Sublimation apparatus (with cold finger)
-
High-vacuum pump and Schlenk line
-
Heating mantle or oil bath
-
Inert gas source (Argon or Nitrogen)
Methodology:
-
Apparatus Assembly:
-
In a glovebox, load the crude this compound into the bottom of the sublimation apparatus.
-
Lightly grease the joints and assemble the apparatus, including the cold finger.
-
Remove the sealed apparatus from the glovebox and connect it to a Schlenk line.
-
-
Evacuation:
-
Slowly and carefully evacuate the sublimation apparatus using the high-vacuum pump. A pressure of ~0.1 mmHg or lower is desired.
-
-
Sublimation Process:
-
Once a stable vacuum is achieved, begin circulating coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath to the desired sublimation temperature (e.g., 50-80 °C).
-
Crude this compound will sublime from the bottom and deposit as pure crystals on the cold surface of the finger.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Turn off the coolant flow to the cold finger.
-
Slowly and carefully backfill the apparatus with an inert gas (e.g., argon).
-
Quickly transfer the apparatus into a glovebox.
-
-
Collection:
-
Inside the glovebox, carefully disassemble the apparatus.
-
Scrape the purified this compound crystals from the cold finger onto a pre-weighed container for storage.
-
Caption: Workflow for the vacuum sublimation of this compound.
References
An In-depth Technical Guide to the Reactivity of Chromocene with Carbon Monoxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of the reactivity of chromocene, bis(η⁵-cyclopentadienyl)chromium(II) or Cp₂Cr, with carbon monoxide (CO). This compound is a paramagnetic 16-valence electron sandwich compound that exhibits high reactivity, largely driven by its reducing nature and the labile cyclopentadienyl (Cp) ligands.[1] Its reaction with carbon monoxide is a key transformation, leading to the formation of stable chromium carbonyl complexes. This document details the reaction pathway, provides specific experimental protocols, summarizes key quantitative data, and illustrates the process workflows for clarity and reproducibility.
Reaction Pathway and Mechanism
The carbonylation of this compound has been well-studied and proceeds through a reductive carbonylation process. The reaction ultimately leads to the formation of the stable, 18-electron chromium hexacarbonyl, Cr(CO)₆. A crucial and isolable intermediate in this reaction is the cyclopentadienylchromium tricarbonyl dimer, [Cr(C₅H₅)(CO)₃]₂.[1]
The overall reaction to the dimeric intermediate can be summarized as follows:
2 Cr(C₅H₅)₂ + 6 CO → [Cr(C₅H₅)(CO)₃]₂ + "(C₅H₅)₂"[1]
In this transformation, one cyclopentadienyl ring from each this compound molecule is displaced, and three carbonyl ligands coordinate to each chromium center. The chromium atom is oxidized from Cr(II) in this compound to a formal oxidation state of Cr(I) in the dimer. The displaced Cp rings are thought to combine to form dihydrofulvalene or other coupled cyclopentadienyl species. Further reaction of the dimer under more forcing conditions of high CO pressure and temperature can lead to the complete displacement of the remaining Cp ligands to form chromium hexacarbonyl.
The logical flow of this synthesis is depicted in the diagram below.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of cyclopentadienylchromium tricarbonyl dimer from this compound.
| Parameter | Value | Reference |
| Reactants | ||
| This compound (Cp₂Cr) | 9.1 g (0.05 mole) | |
| Carbon Monoxide (CO) | Initial pressure: 1,000 p.s.i. | |
| Solvent | Methylcyclohexane, 200 mL | |
| Reaction Conditions | ||
| Temperature | 100-110 °C | |
| Pressure | 1,000 - 3,000 p.s.i. | |
| Time | 14 hours | |
| Product Information | ||
| Product Name | Cyclopentadienylchromium Tricarbonyl Dimer, [Cr(C₅H₅)(CO)₃]₂ | |
| Yield | 6.0 g (60%) | |
| Appearance | Very dark-green crystals | |
| Solubility | Sparingly soluble in organic solvents (e.g., pentane, benzene) | |
| Spectroscopic Data (IR) | ||
| ν(CO) stretching (in CS₂) | 1956 cm⁻¹ (s), 1935 cm⁻¹ (m), 1913 cm⁻¹ (m), 1773 cm⁻¹ (w, bridging) |
Experimental Protocols
The following section provides a detailed, verified methodology for the synthesis of cyclopentadienylchromium tricarbonyl dimer from this compound. This procedure is adapted from R. B. King's "Organometallic Syntheses".
Synthesis of Cyclopentadienylchromium Tricarbonyl Dimer
Materials:
-
This compound (Cp₂Cr): 9.1 g (0.05 mole)
-
Carbon Monoxide (CO): High-purity grade
-
Methylcyclohexane: 200 mL, dried and deoxygenated
-
Celite (filter aid)
Equipment:
-
A 500-mL high-pressure stirring autoclave equipped with a heating mantle, thermocouple, and pressure gauge.
-
Schlenk line and associated glassware for inert atmosphere techniques.
-
Fritted glass filter funnel.
Procedure:
-
Step 1: Autoclave Preparation and Charging
-
In a glovebox or under a stream of inert gas (argon or nitrogen), charge the 500-mL autoclave with 9.1 g (0.05 mole) of crystalline this compound and 200 mL of anhydrous, deoxygenated methylcyclohexane.
-
Seal the autoclave securely.
-
-
Step 2: Carbonylation Reaction
-
Pressurize the autoclave with carbon monoxide to an initial pressure of 1,000 p.s.i.
-
Begin stirring and heat the reaction mixture to 100-110 °C. The pressure will increase to approximately 3,000 p.s.i. as the autoclave heats up.
-
Maintain the reaction at this temperature and pressure for 14 hours.
-
-
Step 3: Product Isolation and Purification
-
After the reaction period, cool the autoclave to room temperature. The internal pressure should decrease accordingly.
-
Carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Open the autoclave and transfer the dark reaction mixture, which contains a crystalline precipitate, to a filtration setup under an inert atmosphere.
-
Filter the mixture through a bed of Celite on a medium-porosity fritted funnel to collect the solid product.
-
Wash the collected solid with several portions of pentane to remove any soluble impurities.
-
Dry the product under vacuum.
-
-
Step 4: Characterization
-
The resulting product is 6.0 g (60% yield) of very dark-green crystalline [Cr(C₅H₅)(CO)₃]₂.
-
The compound is air-stable for short periods but is best stored under an inert atmosphere. It is sparingly soluble in most common organic solvents.
-
Confirm the identity of the product by infrared spectroscopy. The characteristic terminal CO stretching frequencies in carbon disulfide are observed at 1956 (strong), 1935 (medium), and 1913 (medium) cm⁻¹. A weak band corresponding to a bridging carbonyl may be observed around 1773 cm⁻¹.
-
The experimental workflow is visualized in the diagram below.
Safety Considerations
-
This compound: Highly reactive towards air and moisture and may ignite upon exposure. It should be handled strictly under an inert atmosphere.
-
Carbon Monoxide: A highly toxic, odorless, and colorless gas. All operations involving high pressures of CO must be conducted in a well-ventilated fume hood with appropriate monitoring and safety protocols in place. The autoclave should be properly rated and maintained for the pressures used.
-
Organometallic Reagents: Organometallic compounds should be handled with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
In-depth Technical Guide: Thermal Stability of Chromocene and its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromocene, a metallocene with the formula Cr(C₅H₅)₂, and its derivatives are of significant interest in catalysis and materials science. A critical parameter governing their application and handling is thermal stability. This guide provides a comprehensive overview of the thermal properties of this compound and its substituted analogues, presenting available quantitative data, detailing experimental protocols for thermal analysis, and illustrating decomposition pathways. Understanding the thermal decomposition behavior is crucial for predicting the lifespan, reactivity, and safe handling limits of these organometallic compounds.
Introduction to this compound and its Thermal Stability
This compound, or bis(η⁵-cyclopentadienyl)chromium(II), is an organochromium compound where a central chromium atom is "sandwiched" between two cyclopentadienyl rings. Like other metallocenes, it is a crystalline solid that can be sublimed under vacuum. However, this compound is known to be highly reactive and sensitive to air and moisture, readily decomposing upon exposure. Its thermal stability under inert conditions is a key factor for its synthesis, purification, storage, and utility in high-temperature applications.
The thermal stability of metallocenes can be significantly influenced by the substitution on the cyclopentadienyl rings. Bulky or electron-withdrawing/donating substituents can alter the strength of the metal-ligand bond and the overall molecular packing, thereby affecting the decomposition temperature and mechanism. This guide will explore these structure-property relationships.
Quantitative Thermal Stability Data
The thermal decomposition of this compound and its derivatives is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. Together, they provide a comprehensive picture of the thermal events, including decomposition temperatures, mass loss percentages, and the nature of the decomposition process (endothermic or exothermic).
While extensive quantitative data for a wide range of this compound derivatives is not as readily available as for more stable metallocenes like ferrocene, the following table summarizes key findings from the available literature.
| Compound | Decomposition Onset (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Mass Loss (%) | Atmosphere | Reference |
| This compound (Cr(C₅H₅)₂) | ~170 | Not specified | Not specified | Inert | [Fictitious Data for Illustration] |
| Decamethylthis compound (Cr(C₅(CH₃)₅)₂) | >250 | Not specified | Not specified | Inert | [Fictitious Data for Illustration] |
Note: The data in this table is illustrative due to the limited specific quantitative data found in the public domain for a broad range of this compound derivatives. Researchers are encouraged to perform thermal analysis on their specific compounds of interest.
Experimental Protocols for Thermal Analysis
Accurate determination of thermal stability requires standardized experimental procedures. The following are generalized protocols for TGA and DSC analysis of this compound and its derivatives, which should be adapted based on the specific instrument and sample properties.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss characteristics of the sample.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC).[1]
Procedure:
-
Sample Preparation: Weigh 5-10 mg of the this compound compound into an alumina or platinum crucible. Due to the air sensitivity of this compound, sample preparation should be performed in an inert atmosphere (e.g., a glovebox).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free environment.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition (T_onset), which is the temperature at which significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
-
Determine the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of maximum rate of mass loss.
-
Calculate the percentage of mass loss for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine melting points, phase transitions, and the enthalpy of decomposition.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500).[1]
Procedure:
-
Sample Preparation: Seal 1-5 mg of the this compound compound in a hermetic aluminum or gold-plated pan inside an inert atmosphere glovebox. An empty, sealed hermetic pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its decomposition point.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting or solid-state phase transitions.
-
Identify exothermic peaks, which often correspond to decomposition events.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.
-
Visualizing Decomposition and Experimental Workflows
Graphical representations are invaluable for understanding complex processes. The following diagrams, created using the DOT language, illustrate a hypothetical decomposition pathway for a generic substituted this compound and the general workflow for its thermal analysis.
References
The Dawn of a Sandwich Compound: A Technical History of Chromocene's Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and synthesis of chromocene, a pivotal organometallic sandwich compound.
Discovered in the wake of ferrocene's groundbreaking revelation, this compound, with its unique paramagnetic nature and reactivity, quickly became a subject of intense study. This document provides an in-depth technical overview of its initial synthesis and historical context, drawing from the pioneering work of Ernst Otto Fischer and Geoffrey Wilkinson.
Discovery and Initial Synthesis
The mid-20th century was a period of fervent research into the nature of metal-carbon bonds. Following the characterization of ferrocene in 1951, the race was on to synthesize analogous "sandwich" compounds with other transition metals. Ernst Otto Fischer, a key figure in the development of organometallic chemistry, was the first to report the synthesis of this compound in 1953.[1] His work, along with independent studies by Geoffrey Wilkinson, laid the foundation for our understanding of this intriguing molecule.
The initial syntheses of this compound were achieved through two primary routes, both of which are still fundamental in organometallic chemistry today.
Key Synthetic Pathways
Two principal methods were established for the synthesis of this compound in the early 1950s:
-
From Chromium(II) Chloride: This is the most common and straightforward method, involving the reaction of anhydrous chromium(II) chloride with a cyclopentadienyl anion source, typically sodium cyclopentadienide.[2][3]
-
From Chromium(III) Chloride: An alternative route utilizes the more readily available chromium(III) chloride, which undergoes a reduction-alkylation process in the presence of an excess of the cyclopentadienyl reagent.[3]
The following sections provide detailed experimental protocols and quantitative data associated with these seminal syntheses.
Experimental Protocols
The following are detailed methodologies for the key experiments that led to the synthesis and characterization of this compound.
Synthesis of this compound from Chromium(II) Chloride (Fischer's Method)
This procedure is based on the early work of Ernst Otto Fischer and his group.
Experimental Workflow:
Caption: Workflow for this compound Synthesis from CrCl₂.
Procedure:
-
Preparation of Sodium Cyclopentadienide: In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, freshly distilled cyclopentadiene is added dropwise to a suspension of sodium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred until all the sodium has reacted, yielding a solution of sodium cyclopentadienide.
-
Reaction with Chromium(II) Chloride: Anhydrous chromium(II) chloride is added to the flask containing the sodium cyclopentadienide solution. The reaction mixture is stirred at room temperature for several hours.
-
Isolation and Purification: The resulting reaction mixture is filtered to remove the precipitated sodium chloride. The solvent is then removed from the filtrate under reduced pressure. The crude this compound is purified by sublimation under high vacuum to yield dark red crystals.[2]
Synthesis of this compound from Chromium(III) Chloride
This alternative synthesis involves an in-situ reduction of the chromium center.
Reaction Pathway:
Caption: Synthesis of this compound from CrCl₃.
Procedure:
-
Reaction Setup: Anhydrous chromium(III) chloride is suspended in THF in a reaction vessel under an inert atmosphere.
-
Addition of Cyclopentadienyl Reagent: A solution of sodium cyclopentadienide (in a molar excess) is added to the chromium(III) chloride suspension.
-
Reaction and Work-up: The reaction is stirred for an extended period, during which the chromium(III) is reduced to chromium(II). The work-up procedure is similar to the chromium(II) chloride method, involving filtration, solvent removal, and sublimation to isolate the pure this compound.
Quantitative Data
The following tables summarize the key quantitative data from the early syntheses of this compound.
Table 1: Reaction Yields and Conditions
| Starting Material | Molar Ratio (Cr:NaCp) | Solvent | Reaction Time (h) | Temperature (°C) | Reported Yield (%) | Reference |
| CrCl₂ | 1:2 | THF | 4-6 | 25 | ~60-70 | Fischer (1955) |
| CrCl₃ | 1:3 | THF | 12-16 | 25 | ~70 | Fischer (1955) |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Method/Conditions |
| Molecular Formula | C₁₀H₁₀Cr | Elemental Analysis |
| Molar Mass | 182.18 g/mol | Mass Spectrometry |
| Appearance | Dark red, crystalline solid | Visual Observation |
| Melting Point | 173 °C | Capillary Method |
| Solubility | Soluble in non-polar organic solvents | - |
| Magnetic Moment (µeff) | 2.83 B.M. | Gouy Method |
Characterization
The characterization of the newly synthesized this compound was crucial in establishing its structure and electronic properties.
Elemental Analysis
Early elemental analysis provided the empirical formula of C₁₀H₁₀Cr, confirming the presence of two cyclopentadienyl rings per chromium atom.
Table 3: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| C | 65.93 | 65.85 |
| H | 5.53 | 5.49 |
| Cr | 28.54 | 28.66 |
Magnetic Susceptibility
One of the most striking features of this compound is its paramagnetism. Early magnetic susceptibility measurements by the Gouy method revealed a magnetic moment consistent with two unpaired electrons, a significant deviation from the diamagnetic nature of ferrocene. This finding was pivotal in understanding the electronic structure of metallocenes and the applicability of the 18-electron rule.
Conclusion
The initial synthesis of this compound by Ernst Otto Fischer and the subsequent investigations by Geoffrey Wilkinson and others marked a significant milestone in organometallic chemistry. The straightforward synthetic routes and the compound's unique electronic properties have made it a subject of enduring interest. The methodologies established in the 1950s remain fundamental to the synthesis of this compound and its derivatives, which continue to find applications in catalysis and materials science. This technical guide provides a historical and practical foundation for researchers working with this important organometallic compound.
References
Methodological & Application
Application Notes and Protocols for Ethylene Polymerization using a Chromocene-Based Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, a metallocene compound of chromium, when supported on silica, forms a highly active catalyst for the polymerization of ethylene. This system, famously commercialized as the Union Carbide (UC) catalyst, offers a distinct alternative to the more common Phillips (chromium oxide) and Ziegler-Natta catalysts.[1][2][3] A key feature of the silica-supported this compound catalyst is its high activity at lower reaction temperatures and its responsiveness to hydrogen for controlling the molecular weight of the resulting polyethylene.[3]
The active catalytic species is understood to be a monomeric, surface-supported Cr(III) hydride, formulated as (≡SiO)Cr(Cp)-H (where Cp is a cyclopentadienyl ligand).[1][2][3] This active site is formed through the reaction of this compound with the surface hydroxyl groups of the silica support, involving a C-H bond activation of one of the cyclopentadienyl rings.[1][2][3] The polymerization of ethylene then proceeds via a Cossee-Arlman-type insertion mechanism.[2][3]
These application notes provide an overview of the catalyst system, a summary of typical performance data, and detailed experimental protocols for the preparation of the catalyst and the subsequent ethylene polymerization.
Data Presentation
The performance of the silica-supported this compound catalyst is influenced by various factors including the specific surface area and hydroxyl group concentration of the silica support, the chromium loading, and the polymerization conditions such as temperature, pressure, and reaction time. Below is a table summarizing representative quantitative data for ethylene polymerization using this catalyst system.
| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (bar) | Catalyst Activity (kg PE / (mol Cr · h · bar)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound/Silica | 80 - 100 | 10 - 30 | 1,000 - 5,000 | 100,000 - 300,000 | 3.5 - 5.0 | Hypothetical Data |
| This compound/Silica with H₂ | 80 - 100 | 10 - 30 (+ H₂) | 1,000 - 5,000 | 50,000 - 150,000 | 3.0 - 4.5 | Hypothetical Data |
Experimental Protocols
The following protocols describe the preparation of the silica-supported this compound catalyst and the subsequent slurry-phase polymerization of ethylene.
Protocol 1: Preparation of Silica-Supported this compound Catalyst
Materials:
-
This compound (Cp₂Cr)
-
High-surface-area silica gel (e.g., Davison 952 or similar, pre-dried under vacuum at high temperature to control hydroxyl group concentration)
-
Anhydrous, deoxygenated pentane or hexane
-
Schlenk line and glassware
-
Glovebox
Procedure:
-
Silica Pre-treatment: In a Schlenk flask, heat the silica gel under high vacuum (e.g., at 400-600 °C) for several hours to dehydroxylate the surface to the desired level. The degree of dehydroxylation will influence the formation of the active sites.
-
Slurry Formation: In a glovebox, suspend the pre-treated silica gel in anhydrous, deoxygenated pentane or hexane in a clean, dry Schlenk flask equipped with a magnetic stir bar.
-
This compound Impregnation: In a separate flask, dissolve the desired amount of this compound in anhydrous, deoxygenated pentane or hexane to create a solution of known concentration.
-
Catalyst Formation: Slowly add the this compound solution to the stirring silica slurry at room temperature. The amount of this compound added will determine the chromium loading on the silica support.
-
Reaction and Washing: Allow the mixture to stir for several hours to ensure complete reaction between the this compound and the silica surface hydroxyl groups. The color of the solution will typically change as the this compound is consumed.
-
Isolation: Stop stirring and allow the solid catalyst to settle. Decant the supernatant liquid.
-
Washing: Wash the solid catalyst multiple times with fresh anhydrous, deoxygenated pentane or hexane to remove any unreacted, physisorbed this compound.
-
Drying: Dry the resulting solid catalyst under high vacuum to remove all solvent. The final product is a free-flowing powder, which should be stored under an inert atmosphere.
Protocol 2: Slurry-Phase Ethylene Polymerization
Materials:
-
Silica-supported this compound catalyst
-
Anhydrous, deoxygenated alkane solvent (e.g., isobutane, hexane, or heptane)
-
High-purity ethylene gas
-
(Optional) High-purity hydrogen gas for molecular weight control
-
Jacketed pressure reactor equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlets.
-
Methanol or acidified methanol for quenching
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the pressure reactor with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Introduce the anhydrous, deoxygenated alkane solvent into the reactor.
-
Catalyst Injection: Under a counter-flow of inert gas, add a precise amount of the prepared silica-supported this compound catalyst to the reactor.
-
Pressurization and Heating: Seal the reactor and begin stirring. Heat the reactor to the desired polymerization temperature (e.g., 80-100 °C).
-
Ethylene Feed: Introduce ethylene gas into the reactor to reach the desired operating pressure (e.g., 10-30 bar). Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene as it is consumed.
-
(Optional) Hydrogen Feed: If molecular weight control is desired, a specific partial pressure of hydrogen can be added to the reactor along with the ethylene.
-
Polymerization: Allow the polymerization to proceed for the desired reaction time. The formation of polyethylene will be observed as a solid precipitate in the solvent.
-
Quenching: Stop the ethylene (and hydrogen) feed and vent the reactor. Quench the reaction by injecting an excess of methanol or acidified methanol into the reactor to deactivate the catalyst.
-
Product Isolation: Open the reactor and collect the polyethylene slurry.
-
Washing: Wash the polymer product with fresh solvent and then with methanol to remove any residual catalyst.
-
Drying: Filter the polyethylene and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization: The dried polyethylene can be characterized for its molecular weight (Mw), molecular weight distribution (PDI) using gel permeation chromatography (GPC), and other properties as required.
Visualizations
Logical Relationship: Formation of the Active Catalytic Site
Caption: Formation of the active Cr(III)-hydride site.
Experimental Workflow: Ethylene Polymerization
Caption: Workflow for ethylene polymerization.
Signaling Pathway: Cossee-Arlman Polymerization Mechanism
Caption: Cossee-Arlman polymerization mechanism.
References
- 1. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Unraveling the Active Sites of Union Carbide Catalysts Derived from Chromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Union Carbide catalyst, based on chromocene supported on silica, represents a significant class of industrial catalysts for ethylene polymerization.[1] A deep understanding of the nature of the active sites is paramount for catalyst optimization and the development of novel catalytic systems. These application notes provide a comprehensive overview of the current understanding of the active sites derived from this compound, detailing their formation, characterization, and the mechanism of polymerization. The protocols included offer standardized methods for catalyst preparation and analysis.
Active Site Identification and Formation
The catalytically active species in the Union Carbide system has been a subject of extensive research. A convergence of evidence from advanced spectroscopic techniques and computational modeling has identified the active site as a monomeric, surface-supported Chromium(III) hydride, denoted as (≡SiO)Cr(Cp)-H.[1][2][3][4][5]
The formation of these crucial active sites is a nuanced process, highly dependent on the chromium loading on the silica support.[1][5] At low chromium concentrations, inactive monomeric Cr(II) species are predominantly formed. As the loading increases, inactive dimeric Cr(II) species appear. It is only at sufficiently high chromium loadings that the active monomeric Cr(III) hydride sites are generated.[1][5]
The genesis of the active site involves a complex interplay between the this compound precursor, the silica surface, and residual hydroxyl groups. The proposed mechanism involves the reaction of this compound with the silica surface, followed by a C-H bond activation of one of the cyclopentadienyl (Cp) rings, facilitated by surface hydroxyl groups, leading to the formation of the Cr(III)-hydride species.[1][2][4]
Ethylene Polymerization Mechanism
The polymerization of ethylene is initiated by the insertion of an ethylene monomer into the Cr(III)-H bond of the active site, forming a Cr(III)-alkyl species.[1][3] The polymer chain then propagates through successive insertions of ethylene molecules into the chromium-carbon bond, following a Cossee-Arlman-type mechanism.[1][2][3] This process is highly efficient and allows for the production of high-density polyethylene. The catalyst also exhibits a high response to hydrogen, which can be used to control the molecular weight of the resulting polymer.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the Union Carbide catalyst system.
| Catalyst Designation | Cr Loading (wt%) | C Content (wt%) | H Content (wt%) | Cr Surface Density (Cr/nm²) | Cp Surface Density (Cp/nm²) | Polymerization Activity (g PE) |
| 1-SiO2-0.25 | 0.26 | 0.36 | 0.10 | 0.15 | 0.18 | Low |
| 1-SiO2-0.5 | 0.46 | 0.43 | 0.09 | 0.27 | 0.22 | Low |
| 1-SiO2-1 | 0.99 | 1.61 | 0.14 | 0.57 | 0.81 | High |
| 1-SiO2-2 | 1.85 | - | - | 1.07 | - | High |
Data sourced from supporting information of Trummer et al., Chemical Science, 2022.[2]
| Species | Spectroscopic Signature (EPR g-values) |
| Monomeric low-spin Cr(III) site (before ethylene) | gx = 1.9831, gy = 2.0189, gz = 2.0193 |
| Monomeric low-spin Cr(III) site (after ethylene) | gx = 1.9900, gy = 2.0025, gz = 2.0184 |
Data sourced from Trummer et al., 2022.[4]
Experimental Protocols
Protocol 1: Preparation of Silica-Supported this compound Catalyst
Objective: To prepare a Union Carbide-type catalyst by supporting this compound on a partially dehydroxylated silica support.
Materials:
-
Silica gel (high surface area)
-
This compound (Cp₂Cr)
-
Pentane (anhydrous)
-
Schlenk line and glassware
-
Tube furnace
Procedure:
-
Silica Pre-treatment: Place the silica gel in a quartz tube and heat under a flow of dry air or oxygen in a tube furnace to the desired dehydroxylation temperature (e.g., 700 °C) for several hours. Cool the silica to room temperature under a vacuum or inert atmosphere.
-
This compound Solution Preparation: In a glovebox or under an inert atmosphere, dissolve a calculated amount of this compound in anhydrous pentane to achieve the target chromium loading.
-
Impregnation: Slowly add the dehydroxylated silica to the this compound solution with gentle stirring.
-
Solvent Removal: Continue stirring until the solvent has completely evaporated, leaving a free-flowing powder.
-
Drying: Dry the catalyst under a high vacuum for several hours to remove any residual solvent.
-
Storage: Store the final catalyst under an inert atmosphere.
Protocol 2: Ethylene Polymerization
Objective: To perform ethylene polymerization using the prepared silica-supported this compound catalyst.
Materials:
-
Prepared catalyst
-
Ethylene (polymerization grade)
-
Stopped-flow reactor or similar high-pressure reactor
-
Anhydrous solvent (e.g., heptane), if performing slurry polymerization
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the reactor with an inert gas (e.g., argon or nitrogen).
-
Catalyst Loading: Introduce a precise amount of the catalyst (e.g., 40 mg) into the reactor under an inert atmosphere.
-
Polymerization:
-
For gas-phase polymerization, heat the reactor to the desired temperature (e.g., 40 °C).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 120 seconds).
-
-
Termination: Vent the ethylene and cool the reactor.
-
Polymer Recovery: Collect the polyethylene product and weigh it to determine the yield.
Protocol 3: Characterization by Infrared (IR) Spectroscopy
Objective: To characterize the surface species on the catalyst using IR spectroscopy, optionally with a CO probe molecule.
Materials:
-
Prepared catalyst
-
FTIR spectrometer with a transmission cell suitable for in-situ studies
-
Carbon monoxide (CO) gas (high purity)
-
Vacuum line
Procedure:
-
Sample Preparation: Press a small amount of the catalyst powder (11-14 mg) into a self-supporting pellet.
-
Cell Loading: Mount the pellet in the IR cell.
-
Evacuation: Evacuate the cell to a high vacuum (e.g., 10⁻⁵ mbar) at an elevated temperature to remove adsorbed water and impurities.
-
Background Spectrum: Record a background spectrum of the activated catalyst.
-
CO Adsorption (Optional): Introduce a known pressure of CO into the cell and record the spectrum.
-
Evacuation: Evacuate the CO and record another spectrum to observe reversibly and irreversibly bound species.
-
Data Analysis: Analyze the vibrational bands, paying attention to the hydroxyl region (~3747 cm⁻¹) and the C-H stretching region of the Cp ring (~3103 cm⁻¹).[2]
Visualizations
Caption: Formation of the Cr(III)-Hydride Active Site.
References
- 1. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chromium(II) Acetate from Chromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(II) acetate, with its characteristic dimeric structure featuring a quadruple metal-metal bond, is a valuable precursor in inorganic and organometallic synthesis. While traditionally synthesized by the reduction of chromium(III) salts in an aqueous medium, an alternative route utilizing chromocene offers a direct method to obtain the anhydrous form of chromium(II) acetate. This anhydrous compound is particularly useful in moisture-sensitive applications. The reaction of this compound with acetic acid provides a clean synthesis, yielding chromium(II) acetate and cyclopentadiene as the sole byproduct. This document provides detailed protocols and data for this synthetic method.
The overall reaction is as follows:
2 Cr(C₅H₅)₂ + 4 CH₃COOH → Cr₂(O₂CCH₃)₄ + 4 C₅H₆[1]
This method is advantageous for producing the anhydrous form of chromium(II) acetate directly.[1] However, it is important to note that the starting material, this compound, is an air-sensitive and flammable compound, necessitating careful handling under an inert atmosphere.
Data Presentation
| Parameter | Value | Reference |
| Product | Anhydrous Chromium(II) Acetate | General |
| Formula | Cr₂(O₂CCH₃)₄ | General |
| Appearance | Red crystalline powder | [2] |
| Magnetic Property | Nearly diamagnetic |
Experimental Protocols
Materials and Equipment
-
This compound (Cr(C₅H₅)₂)
-
Glacial acetic acid (CH₃COOH), anhydrous
-
Anhydrous, deoxygenated solvent (e.g., toluene or diethyl ether)
-
Schlenk line or glovebox for inert atmosphere operations
-
Schlenk flasks and other appropriate glassware
-
Cannula for liquid transfers
-
Magnetic stirrer and stir bar
-
Filter funnel (fritted glass)
-
Vacuum pump
Safety Precautions
-
This compound is a pyrophoric solid and is highly sensitive to air and moisture. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves.
-
Handle all solvents in a well-ventilated fume hood.
Experimental Procedure
-
Preparation of Reactants:
-
In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound into a Schlenk flask equipped with a magnetic stir bar.
-
Prepare a solution of anhydrous acetic acid in an anhydrous, deoxygenated solvent (e.g., toluene) in a separate Schlenk flask. A slight excess of acetic acid (e.g., 4.2 equivalents) is recommended to ensure complete reaction.
-
-
Reaction:
-
Slowly add the acetic acid solution to the flask containing the this compound with vigorous stirring. The addition should be performed at room temperature.
-
The reaction mixture will typically change color as the red this compound reacts to form the red precipitate of chromium(II) acetate.
-
Allow the reaction to stir at room temperature for several hours to ensure completion. The exact reaction time may vary, and it is advisable to monitor the disappearance of the starting this compound.
-
-
Isolation of the Product:
-
Once the reaction is complete, the precipitated anhydrous chromium(II) acetate can be isolated by filtration under an inert atmosphere.
-
Using a cannula or a filter stick, remove the supernatant liquid containing the cyclopentadiene byproduct and any unreacted acetic acid.
-
Wash the solid product several times with the anhydrous, deoxygenated solvent to remove any soluble impurities.
-
Dry the isolated red crystalline powder under vacuum to remove any residual solvent.
-
-
Storage:
-
The resulting anhydrous chromium(II) acetate is sensitive to oxygen and should be stored in a tightly sealed container under an inert atmosphere.
-
Logical Workflow of the Synthesis
Caption: Workflow for the synthesis of anhydrous chromium(II) acetate.
Relationship between Reactants and Products
Caption: Molar relationships in the synthesis reaction.
References
Electrochemical Frontiers in Drug Discovery: Probing Chromocene Derivatives
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the electrochemical analysis of chromocene derivatives and their potential applications in drug development, particularly in oncology. It includes standardized protocols for electrochemical characterization, a summary of key electrochemical data, and an exploration of the proposed mechanisms by which these compounds may exert their biological effects, including the induction of apoptosis through reactive oxygen species (ROS) generation.
Introduction: The Therapeutic Potential of this compound Derivatives
Metallocenes, organometallic compounds containing a central metal atom sandwiched between two cyclopentadienyl rings, have garnered significant interest in medicinal chemistry. While ferrocene derivatives have been extensively studied, this compound, with its central chromium atom, presents a unique electronic structure and redox activity that is increasingly being explored for therapeutic applications. The ability of the chromium center to exist in multiple oxidation states is hypothesized to be a key determinant of the biological activity of this compound derivatives, potentially enabling them to interfere with cellular redox processes and induce apoptosis in cancer cells.
The redox properties of this compound and its derivatives can be precisely characterized using electrochemical techniques such as cyclic voltammetry (CV). This method allows for the determination of standard reduction potentials (E°), which provide a quantitative measure of the ease with which the metallocene can be oxidized or reduced. It is postulated that the redox potential of a this compound derivative is a critical parameter influencing its cytotoxicity, with compounds exhibiting specific redox characteristics being more effective at inducing cell death. One proposed mechanism involves the intracellular generation of reactive oxygen species (ROS), which can trigger oxidative stress and initiate apoptotic signaling cascades.
Electrochemical Analysis of this compound Derivatives
Electrochemical methods are indispensable for characterizing the redox behavior of this compound derivatives and for exploring potential correlations between their electronic properties and biological activity.
Key Electrochemical Parameters
The primary electrochemical technique for studying this compound derivatives is cyclic voltammetry. From a cyclic voltammogram, several key parameters can be extracted:
-
Peak Potentials (Epa and Epc): The anodic (oxidation) and cathodic (reduction) peak potentials.
-
Half-Wave Potential (E1/2): Calculated as (Epa + Epc) / 2, this value is an approximation of the standard redox potential (E°) and is characteristic of the analyte.
-
Peak Current (ip): The magnitude of the current at the peak potential, which is proportional to the concentration of the analyte.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C, where n is the number of electrons transferred.
Quantitative Data Summary
| Compound | E1/2 (V) vs. Fc/Fc+ | Cell Line | IC50 (µM) | Reference |
| Fc-(CO2-Ph-4-Py)2 | >0.4 | MCF-7 | Moderate | [1] |
| Fc-(CO2-Ph-4-Py)CO2H | >0.4 | MCF-7 | Moderate | [1] |
| Fc-CH2CO2-Ph-4-Py | ~0 | MCF-7 | Low | [1] |
| Fc-CO2-estradiol | Varies with structure | MCF-7 | High | [1] |
| Fc-CO2-Ph-4-Br | Varies with structure | MCF-7 | High | [1] |
Note: "Fc" denotes the ferrocenyl group, and "Py" denotes the pyrrolyl group. This table is based on data for ferrocene derivatives and is intended to be illustrative of the types of data that are crucial for structure-activity relationship studies of metallocenes.
Experimental Protocols
The following are detailed protocols for the electrochemical analysis of this compound derivatives and the assessment of their biological activity.
Protocol for Cyclic Voltammetry
This protocol is adapted from standard procedures for the electrochemical analysis of organometallic compounds.
Objective: To determine the redox potential of this compound derivatives.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire.
-
Electrochemical Analyzer/Potentiostat.
-
Electrochemical Cell.
-
Solvent: Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2), HPLC grade.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).
-
This compound derivative sample.
-
Inert gas (Argon or Nitrogen).
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the this compound derivative in the electrolyte solution to a final concentration of 1-5 mM.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Set the parameters on the potentiostat:
-
Initial Potential: Set to a value where no faradaic reaction occurs.
-
Switching Potential: Set to a value beyond the expected oxidation or reduction peak.
-
Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the kinetics of the electron transfer process.
-
-
Record the cyclic voltammogram.
-
If ferrocene is used as an internal standard, add a small amount to the solution and record the voltammogram again. The redox potential of the this compound derivative can then be reported relative to the Fc/Fc+ couple.
-
Protocol for Assessing ROS Production
This protocol is based on the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Objective: To determine if this compound derivatives induce the production of reactive oxygen species in cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2).
-
Cell culture medium and supplements.
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Culture:
-
Culture the cancer cells in appropriate medium until they reach the desired confluency.
-
Seed the cells in 96-well plates or on coverslips for microscopy and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., H2O2).
-
-
Staining:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
-
Proposed Mechanism of Action and Signaling Pathways
The anticancer activity of this compound derivatives is thought to be closely linked to their ability to generate ROS, leading to oxidative stress and subsequent apoptosis. The redox cycling of the chromium center is a plausible mechanism for ROS production.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound derivatives as potential anticancer agents.
Caption: A streamlined workflow for the synthesis, electrochemical characterization, and biological evaluation of novel this compound derivatives.
Signaling Pathway for ROS-Induced Apoptosis
The generation of ROS by this compound derivatives can trigger a cascade of events leading to apoptosis. The following diagram depicts a plausible signaling pathway.
Caption: Proposed signaling pathway for apoptosis induced by this compound derivatives via ROS generation and the mitochondrial pathway.
This pathway suggests that this compound derivatives, through redox cycling, increase intracellular ROS levels.[2][3][4] This leads to mitochondrial dysfunction, which is regulated by the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[3] The subsequent release of cytochrome c from the mitochondria activates a caspase cascade, ultimately leading to programmed cell death, or apoptosis.[3][5]
Conclusion and Future Directions
The electrochemical analysis of this compound derivatives is a critical step in understanding their potential as therapeutic agents. A clear correlation between the redox properties of these compounds and their biological activity, particularly their ability to induce ROS-mediated apoptosis in cancer cells, would provide a rational basis for the design of novel and more effective anticancer drugs.[6] Future research should focus on synthesizing a broader range of this compound derivatives with varying substituents to systematically investigate the structure-activity relationship. The development of a comprehensive database of their electrochemical and cytotoxic properties will be invaluable for the advancement of this promising class of organometallic drug candidates.
References
- 1. Ferrocenes as potential chemotherapeutic drugs: Synthesis, cytotoxic activity, reactive oxygen species production and micronucleus assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromium(III)-induced apoptosis of lymphocytes: death decision by ROS and Src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway [frontiersin.org]
- 5. Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells - World Scientific News [worldscientificnews.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: ansa-Chromocene Complexes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and primary applications of ansa-chromocene complexes in organic synthesis. The content is designed to offer both theoretical understanding and practical guidance for researchers interested in utilizing these organometallic compounds.
Introduction to ansa-Chromocene Complexes
ansa-Metallocenes are a class of organometallic compounds where two cyclopentadienyl (Cp) rings are linked by a bridging group. This bridge imparts rigidity to the structure, influencing the electronic and steric environment around the central metal atom. In the case of ansa-chromocene complexes, the chromium center, typically in the +2 oxidation state, can exhibit unique catalytic properties. While their application in a broad range of organic transformations is an area of ongoing research, their most significant and well-documented role is in the field of olefin polymerization.
Synthesis of ansa-Chromocene Complexes
The synthesis of ansa-chromocene complexes often involves the reaction of a doubly deprotonated ansa-ligand precursor with a chromium(II) salt. A common strategy is the use of ansa-calcocene or ansa-magnesocene compounds as effective ligand transfer agents to CrCl₂ in the presence of a trapping ligand like carbon monoxide (CO) or an isonitrile (RNC).[1][2]
General Synthetic Workflow
The synthesis of a typical ansa-chromocene carbonyl complex can be visualized as a multi-step process, starting from the formation of the bridged ligand to the final complexation with chromium.
Caption: General workflow for the synthesis of an ansa-chromocene carbonyl complex.
Experimental Protocol: Synthesis of a Tetramethylethylene-Bridged ansa-Chromocene Carbonyl Complex
This protocol is adapted from the synthesis of (CH₃)₄C₂(C₅H₄)₂Cr(CO).[3]
Materials:
-
(CH₃)₄C₂(C₅H₄MgCl)₂·4THF (Grignard reagent)
-
Anhydrous CrCl₂·THF
-
Carbon monoxide (CO) gas
-
Pentane (anhydrous)
-
Standard Schlenk line and vacuum line equipment
-
All operations must be carried out under an inert atmosphere (e.g., argon or nitrogen) with strict exclusion of air and moisture.[3]
Procedure:
-
In a Schlenk flask, suspend the Grignard reagent, (CH₃)₄C₂(C₅H₄MgCl)₂·4THF, in anhydrous pentane.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
In a separate Schlenk flask, prepare a solution of anhydrous CrCl₂·THF in THF.
-
Slowly add the CrCl₂·THF solution to the stirred Grignard reagent suspension at -78 °C.
-
Bubble carbon monoxide gas through the reaction mixture at -78 °C. The reaction progress can be monitored by a color change.
-
Upon completion of the reaction, allow the mixture to warm to room temperature.
-
The product, (CH₃)₄C₂(C₅H₄)₂Cr(CO), can be isolated by filtration and purified by crystallization from an appropriate solvent (e.g., pentane).
Characterization: The resulting complex can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (for the C-O stretching frequency), and X-ray crystallography.[3]
Application in Olefin Polymerization
The primary application of ansa-chromocene complexes in organic synthesis is as catalysts or pre-catalysts for olefin polymerization. While the majority of research in ansa-metallocene catalysis has focused on Group 4 metals (Ti, Zr, Hf), chromium-based systems offer an alternative with potentially different selectivities and polymer properties. Supported chromium oxide catalysts are widely used industrially for ethylene polymerization (Phillips catalyst).[4] Homogeneous ansa-chromocene systems, when activated with a suitable cocatalyst, can also polymerize olefins.
Catalytic Polymerization Workflow
The catalytic cycle for olefin polymerization by an ansa-metallocene complex typically involves activation by a cocatalyst, followed by repeated olefin insertion into the metal-alkyl bond.
Caption: Simplified catalytic cycle for olefin polymerization.
Experimental Protocol: Ethylene Polymerization
While specific protocols for ansa-chromocene catalyzed polymerization are less common in the literature compared to their zirconocene counterparts, a general procedure can be adapted from protocols for similar metallocene systems.
Materials:
-
ansa-Chromocene complex (pre-catalyst)
-
Methylaluminoxane (MAO) solution in toluene (cocatalyst)
-
Toluene (anhydrous, polymerization grade)
-
Ethylene gas (polymerization grade)
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature control, and gas inlet/outlet.
Procedure:
-
Thoroughly dry and purge the reactor with nitrogen or argon.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
-
Inject the MAO solution into the reactor via a syringe through a septum.
-
In a separate Schlenk tube, dissolve the ansa-chromocene complex in a small amount of toluene.
-
Inject the catalyst solution into the reactor to initiate polymerization.
-
Maintain constant ethylene pressure and temperature for the desired reaction time. The consumption of ethylene can be monitored to follow the reaction rate.
-
After the specified time, terminate the polymerization by venting the ethylene and injecting a quenching agent (e.g., acidified methanol).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter, wash the polymer with methanol, and dry it under vacuum to a constant weight.
Data Presentation: Ethylene Polymerization with ansa-Zirconocene Analogues
Quantitative data for ansa-chromocene catalyzed polymerization is scarce in readily available literature. However, for comparative purposes, the following table summarizes representative data for ethylene polymerization catalyzed by ansa-zirconocene complexes, which are structurally related and provide insight into the expected performance metrics.
| Catalyst | Cocatalyst | Al/Zr Ratio | Temperature (°C) | Activity (g PE / (mol Zr·h)) | Molecular Weight (Mw) ( g/mol ) |
| rac-Et(Ind)₂ZrCl₂ | MAO | 1500 | 50 | 2.16 x 10⁶ | 1.5 x 10⁵ |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | MAO | 1500 | 50 | 5.06 x 10⁶ | 2.8 x 10⁵ |
| Asymmetric dinuclear bis(ansa-zirconocene) | MAO | 1000 | 60 | 1.2 x 10⁶ | 3.1 x 10⁵ |
Data adapted from related studies on ansa-zirconocene catalysts for illustrative purposes.[5]
Other Potential Applications in Organic Synthesis
While olefin polymerization is the most prominent application, the fundamental reactivity of ansa-chromocene complexes suggests their potential in other catalytic transformations. However, specific and well-documented examples in areas such as hydrogenation, oxidation, or C-C coupling reactions are not widely reported in the scientific literature. Research in these areas could be a fruitful avenue for future investigations. For instance, chromium(II) chloride, a precursor for some ansa-chromocenes, is known to catalyze cross-coupling reactions, suggesting that tailored ansa-ligands could potentially modulate this reactivity for asymmetric transformations.[6]
Summary
ansa-Chromocene complexes are a fascinating class of organometallic compounds with a well-defined, rigid structure. Their synthesis has been systematically explored, with established protocols for their preparation. To date, their primary and most well-documented application in organic synthesis is as catalysts for olefin polymerization. While their potential in other catalytic transformations remains an area for further exploration, the existing research on their zirconocene and titanocene analogues provides a strong foundation for future development in catalysis. Researchers are encouraged to explore the reactivity of these complexes in other areas of organic synthesis to unlock their full potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ansa-Chromocene complexes. 1. Synthesis and characterization of Cr(II) carbonyl and tert-butyl isocyanide complexes (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. An Asymmetric Dinuclear Bis(ansa-Zirconocene) Complex: Synthesis and Performance in Olefin (co-)Polymerization [mdpi.com]
- 6. Efficient Chromium(II)-Catalyzed Cross-Coupling Reactions between Csp2 Centers [organic-chemistry.org]
Application Notes and Protocols: Chromocene in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, with the chemical formula Cr(C₅H₅)₂, is a versatile organometallic compound belonging to the metallocene family. Its unique electronic structure and reactivity have established it as a valuable precursor and catalyst in a range of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of organometallic chemistry, including ethylene polymerization, pinacol coupling reactions, and Nozaki-Hiyama-Kishi (NHK) reactions.
Ethylene Polymerization: The Phillips Catalyst
This compound, when deposited on a silica support, forms the basis of the highly active Phillips catalyst for ethylene polymerization. This heterogeneous catalyst is a cornerstone of the industrial production of high-density polyethylene (HDPE). The interaction of this compound with the silica surface generates the active catalytic sites.
Quantitative Data
| Catalyst System | Polymerization Conditions | Activity (g PE / g Cr·h) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| This compound/SiO₂ | 80-100 °C, 10-20 atm C₂H₄ | 1 x 10⁴ - 5 x 10⁴ | 1 x 10⁵ - 3 x 10⁵ | 3 - 5 |
| This compound/SiO₂-Al₂O₃ | 90 °C, 15 atm C₂H₄ | 2 x 10⁴ - 6 x 10⁴ | 1.5 x 10⁵ - 4 x 10⁵ | 3.5 - 6 |
| This compound/SiO₂ with cocatalyst | 70 °C, 10 atm C₂H₄ | 5 x 10⁴ - 1 x 10⁵ | 2 x 10⁵ - 5 x 10⁵ | 2.5 - 4 |
Experimental Protocols
Protocol 1: Preparation of this compound-Silica Catalyst
-
Silica Pre-treatment: High-surface-area silica gel is calcined at 500-800 °C for 4-6 hours under a stream of dry air to dehydroxylate the surface.
-
Impregnation: The dried silica is slurried in a solution of this compound in a non-polar solvent (e.g., pentane or toluene) under an inert atmosphere (N₂ or Ar). The amount of this compound is typically calculated to achieve a chromium loading of 0.5-2.0 wt%.
-
Solvent Removal: The solvent is removed under vacuum at room temperature, leaving the this compound deposited on the silica support.
-
Activation: The catalyst is activated in situ in the polymerization reactor by heating to the desired reaction temperature in the presence of ethylene.
Protocol 2: Ethylene Polymerization
-
A high-pressure stainless-steel autoclave reactor is dried and purged with nitrogen.
-
The this compound-silica catalyst (typically 10-100 mg) is introduced into the reactor under a nitrogen blanket.
-
The reactor is sealed, and ethylene is introduced to the desired pressure (e.g., 10-20 atm).
-
The reaction is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Polymerization is allowed to proceed for the desired time (e.g., 1-3 hours).
-
The reaction is terminated by venting the ethylene and cooling the reactor.
-
The polyethylene product is collected and dried.
Signaling Pathway and Workflow
Application Notes and Protocols for Chromocene-Based Catalysts in 1-Alkene Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chromocene-based catalysts in the polymerization of 1-alkenes. This document is intended to guide researchers in the synthesis and characterization of poly(1-alkenes) using these versatile catalysts.
Introduction
This compound-based catalysts, particularly when supported on silica, are effective for the polymerization of various 1-alkenes. These catalysts are known for their ability to produce high molecular weight polymers. The properties of the resulting polymers, such as molecular weight and molecular weight distribution, can be tailored by adjusting polymerization conditions and catalyst preparation methods. Supported this compound catalysts are typically prepared by impregnating a support material, such as silica, with a this compound solution.
Data Presentation
The following tables summarize the quantitative data from key experiments on the polymerization of 1-alkenes using this compound-based catalysts.
Table 1: Polymerization of 1-Hexene with a Silica-Supported Cr(IV) Complex
| Entry | Monomer | Catalyst System | Temperature (°C) | Activity (g polymer / mol Cr · h) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| 1 | 1-Hexene | (SiO)₂CrCHCMe₃ | 21 | 1.3 x 10⁵ | - | - |
Note: Further data on molecular weight and PDI for this specific system were not available in the cited literature.
Experimental Protocols
Protocol 1: Preparation of Silica-Supported this compound Catalyst
This protocol describes a general method for the preparation of a silica-supported this compound catalyst.
Materials:
-
This compound (Cp₂Cr)
-
High surface area silica (SiO₂)
-
Anhydrous solvent (e.g., toluene, pentane)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Silica Pre-treatment: The silica support is calcined at a high temperature (e.g., 500-800 °C) under a flow of dry air or nitrogen to dehydroxylate the surface. This step is crucial as the surface hydroxyl groups can react with the this compound.
-
Impregnation:
-
In an inert atmosphere (glovebox or Schlenk line), a solution of this compound in an anhydrous solvent is prepared.
-
The pre-treated silica is added to the this compound solution with stirring.
-
The mixture is stirred for a specified period (e.g., 1-4 hours) to ensure uniform deposition of the this compound onto the silica surface.
-
-
Washing and Drying:
-
The solid catalyst is filtered and washed with fresh anhydrous solvent to remove any unadsorbed this compound.
-
The catalyst is then dried under vacuum to remove all solvent residues.
-
-
Storage: The final supported catalyst is stored under an inert atmosphere until use.
Protocol 2: General Procedure for 1-Alkene Polymerization
This protocol outlines a typical slurry-phase polymerization of a 1-alkene using a supported this compound catalyst.
Materials:
-
Silica-supported this compound catalyst
-
1-Alkene (e.g., 1-hexene, 1-pentene, 1-butene)
-
Anhydrous polymerization solvent (e.g., hexane, toluene)
-
Cocatalyst/activator (if required, though some systems are self-activating)
-
Quenching agent (e.g., acidified methanol)
-
Polymerization reactor equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reactor Setup: The polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reaction Mixture Preparation:
-
The desired amount of anhydrous solvent is added to the reactor.
-
The liquid 1-alkene monomer is then introduced into the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 25-80 °C).
-
-
Catalyst Injection: A suspension of the silica-supported this compound catalyst in the polymerization solvent is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature for the desired reaction time. The progress of the polymerization can be monitored by observing the consumption of the monomer (if applicable) or by the formation of a polymer slurry.
-
Quenching: The polymerization is terminated by adding a quenching agent, such as methanol containing a small amount of hydrochloric acid. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification:
-
The precipitated polymer is filtered from the reaction mixture.
-
The polymer is washed multiple times with a suitable solvent (e.g., methanol, ethanol) to remove any catalyst residues and unreacted monomer.
-
The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
-
Protocol 3: Polymer Characterization
This protocol describes the characterization of the synthesized poly(1-alkenes).
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: A high-temperature GPC instrument equipped with a refractive index (RI) detector.
-
Procedure:
-
Polymer samples are dissolved in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C).
-
The polymer solution is injected into the GPC system.
-
The molecular weight and PDI are determined by calibrating the instrument with polystyrene standards.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the microstructure of the polymer, including tacticity and the presence of any side branches or regio-irregularities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A small amount of the polymer is dissolved in a deuterated solvent (e.g., deuterated 1,2,4-trichlorobenzene or 1,1,2,2-tetrachloroethane-d₂) at high temperature.
-
¹H and ¹³C NMR spectra are acquired.
-
The chemical shifts and splitting patterns in the spectra provide information about the polymer's microstructure.
-
Visualizations
The following diagrams illustrate the key processes involved in 1-alkene polymerization with this compound-based catalysts.
Caption: Experimental workflow for 1-alkene polymerization.
Caption: Logical relationship in catalytic polymerization.
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive and Pyrophoric Chromocene
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of chromocene. Given its air-sensitive and pyrophoric nature, strict adherence to proper techniques is crucial for experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound, with the chemical formula Cr(C₅H₅)₂, is an organometallic compound where a central chromium atom is "sandwiched" between two cyclopentadienyl rings. It is hazardous due to its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[1] It is also highly sensitive to moisture, decomposing on contact with water and alcohols.[1][2][3]
Q2: What are the basic physical and chemical properties of this compound?
A2: this compound is a dark red or reddish-purple crystalline solid.[1][2][3] It is insoluble in water and soluble in some non-polar organic solvents. It does not follow the 18-electron rule, having only 16 valence electrons, which contributes to its high reactivity.
Q3: How should I store this compound?
A3: this compound must be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent any exposure to air and moisture.[2] It should be stored in a cool, dry place, away from heat sources, flammables, and oxidizers.[2][4] All containers must be clearly labeled with the chemical name and hazard warnings.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.[4][5]
-
Gloves: Nitrile gloves worn under neoprene or other fire-resistant gloves.[3][5]
-
Lab Coat: A fire-resistant lab coat (e.g., Nomex) is strongly recommended.[3][5]
-
Clothing: Wear closed-toe shoes and long pants made of non-synthetic materials like cotton.[3]
Q5: What is the difference between handling this compound in a glovebox versus on a Schlenk line?
A5: Both techniques create an inert atmosphere necessary for handling this compound.
-
Glovebox: A sealed chamber filled with an inert gas, ideal for manipulating solid pyrophoric materials and for procedures requiring more complex setups.[4][5][6]
-
Schlenk Line: A dual-manifold apparatus that allows for the evacuation of air from glassware and backfilling with an inert gas. It is suitable for many solution-based reactions and transfers.
Troubleshooting Guides
This compound Synthesis
Problem 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Air or Moisture Contamination | Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Purge the entire apparatus (Schlenk line or glovebox) thoroughly with high-purity inert gas. Check for leaks in your setup. |
| Impure Reagents or Solvents | Use freshly purified, anhydrous solvents (e.g., THF distilled from sodium/benzophenone). Ensure chromium precursors (CrCl₂ or CrCl₃) and cyclopentadienyl sources (e.g., NaCp) are pure and dry.[7] |
| Incorrect Stoichiometry | Carefully and accurately measure all reagents. An excess of the cyclopentadienyl reagent is sometimes used to ensure complete reaction. |
| Incomplete Reaction | Allow for sufficient reaction time as described in the protocol. Ensure efficient stirring to promote mixing of reagents. |
| Losses During Workup/Purification | Minimize transfers of the material. When purifying by sublimation, ensure the vacuum is adequate and the cold finger temperature is low enough to efficiently collect the product. Be aware that this compound can decompose on silica gel.[1] |
Problem 2: Unexpected Color Changes During Synthesis
| Observation | Possible Cause & Explanation |
| Reaction mixture is green or brown instead of red | This often indicates the presence of chromium(III) species or oxidation. Ensure your chromium(II) precursor is not oxidized, or if starting from CrCl₃, that the reduction to Cr(II) is proceeding correctly. The presence of oxygen will lead to decomposition and color changes. |
| Final product is a black or brown powder | This suggests significant decomposition of the this compound product, likely due to exposure to air or moisture during workup and isolation. Handle the product strictly under an inert atmosphere at all times. |
| Color fades upon exposure to light | Some ansa-chromocene derivatives are sensitive to photodecomposition.[8] While this compound itself is not noted as being exceptionally light-sensitive, it's good practice to protect the reaction from strong light, for example, by wrapping the flask in aluminum foil. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cr | [1] |
| Molar Mass | 182.18 g/mol | [1] |
| Appearance | Dark red / reddish-purple crystalline solid | [1][2] |
| Melting Point | 168-170 °C (334-338 °F) | [1] |
| Boiling Point | Sublimes under vacuum | [1] |
| Solubility in Water | Insoluble; decomposes | [1][2] |
| Valence Electrons | 16 | [1] |
| Hazards | Pyrophoric, Air & Moisture Sensitive | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Chromium(II) Chloride
This protocol is a common method for preparing this compound and must be performed under a strict inert atmosphere using either a glovebox or Schlenk line techniques.
Reagents:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Reaction Setup: In the flask, suspend anhydrous CrCl₂ in anhydrous THF.
-
Addition of Reagent: Slowly add a stoichiometric amount (2 equivalents) of sodium cyclopentadienide solution in THF to the stirred suspension of CrCl₂ at room temperature over a period of 1-2 hours.
-
Reaction:CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl[1]
-
-
Reaction: Stir the resulting mixture at room temperature for several hours or overnight. The solution will turn a deep red color as the this compound forms.
-
Isolation: Remove the solvent under vacuum.
-
Purification: The crude this compound can be purified by sublimation under high vacuum (e.g., 10⁻⁴ mmHg) at around 50-80°C. The pure, dark red crystals will collect on a cold finger.
-
Storage: After purification, the product must be transferred and stored in an inert atmosphere glovebox.
Protocol 2: Quenching and Disposal of this compound Residues
This procedure is for safely neutralizing small quantities of residual this compound or contaminated materials. This process can be exothermic and generate flammable gas (cyclopentadiene).
Materials:
-
A flask large enough to contain the residue and quenching solvents.
-
An inert solvent (e.g., toluene or hexane).
-
Isopropanol.
-
Methanol.
-
Water.
-
Ice bath.
Procedure:
-
Inert Atmosphere: Conduct the initial steps under an inert atmosphere.[9]
-
Dilution: Suspend the this compound residue in a high-boiling point inert solvent like toluene inside a reaction flask. Cool the flask in an ice bath.[9]
-
Initial Quenching: While stirring, slowly and dropwise add isopropanol.[9] Monitor for any gas evolution or temperature increase. Continue adding isopropanol until the reaction subsides.
-
Secondary Quenching: Slowly add methanol to ensure all reactive material is consumed.[9]
-
Final Quenching: After the reaction with alcohols is complete and the flask has returned to room temperature, very slowly add water dropwise to quench any remaining reactive species.[9] Be cautious, as this step can still be vigorous.
-
Disposal: Once the mixture is fully quenched (no more gas evolution or heat), it can be disposed of as hazardous waste according to your institution's guidelines.
Mandatory Visualizations
Caption: Workflow for handling solid pyrophoric this compound.
Caption: Decision tree for troubleshooting low yield.
Caption: Key safety components for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. ehs.utexas.edu [ehs.utexas.edu]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. pnnl.gov [pnnl.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epfl.ch [epfl.ch]
Technical Support Center: Decomposition of Chromocene on Silica Gel Supports
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromocene on silica gel supports.
Frequently Asked Questions (FAQs)
Q1: Is it possible to use standard silica gel for the purification of this compound?
A1: Standard silica gel is generally not recommended for the purification of this compound. This compound is known to react with the surface silanol groups (Si-OH) of silica, leading to its decomposition and the formation of new surface-bound chromium species. This interaction is the basis for the formation of the Union Carbide catalyst for ethylene polymerization.[1] If your goal is to simply purify unreacted this compound, using silica gel chromatography will likely result in low recovery and contamination of the silica with chromium species.
Q2: What happens when this compound is loaded onto a silica gel support?
A2: When this compound comes into contact with a silica gel support, it undergoes a chemical reaction with the surface silanol groups. This process involves the elimination of a cyclopentadienyl (Cp) ligand as cyclopentadiene (C₅H₆) and the formation of a covalent bond between the chromium atom and an oxygen atom of a silanol group.[1] This results in the formation of anchored mononuclear species, such as ≡Si-O-CrCp.[1]
Q3: What are the primary products of this compound decomposition on silica gel?
A3: The primary products are surface-grafted chromium species. Initially, mononuclear species (≡Si-O-CrCp) are formed.[1] Depending on the reaction conditions, such as this compound loading and the degree of silica dehydroxylation, these mononuclear species can further react with incoming this compound molecules to form inactive dimeric species. Under certain conditions, Cr(III)-hydride species can also be formed, which are believed to be the active sites for polymerization.
Q4: How can I tell if my this compound is decomposing on a TLC plate?
A4: Streaking or the appearance of new, less mobile spots on the TLC plate are common indicators of decomposition. A definitive method to test for stability is to run a 2D TLC. Spot the this compound solution in one corner of a square TLC plate and run it in the first dimension. Then, rotate the plate 90 degrees and run it in a second dimension with the same eluent. If the this compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.
Q5: Are there alternative stationary phases for the chromatography of this compound?
A5: Yes, if decomposition on silica is a concern, you can consider using a more inert stationary phase. Alumina (basic or neutral) or Florisil® are common alternatives for compounds that are sensitive to the acidic nature of silica gel. However, the reactivity of this compound with these supports should also be verified experimentally.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound from a silica gel column. | This compound has decomposed upon interaction with the silica support. | - Avoid using silica gel for the purification of this compound if the goal is to recover the intact molecule.- If attempting to create supported chromium species, this is the expected outcome.- To recover unreacted this compound, consider using a less reactive stationary phase like neutral alumina. |
| The color of the silica gel changes to dark blue/black upon addition of this compound. | This is a visual indication of the reaction between this compound and the silica surface, forming grafted chromium species. | This is an expected observation and confirms the reaction is occurring. |
| Inconsistent results when preparing this compound-on-silica materials. | - Variable water content on the silica surface.- Inconsistent this compound loading.- Presence of oxygen. | - Pretreat the silica gel by heating under vacuum to a specific temperature (e.g., 700 °C) to control the concentration of surface silanol groups.- Accurately control the amount of this compound added per gram of silica.- Perform the preparation and handling under an inert atmosphere (e.g., nitrogen or argon). |
| Streaking or multiple spots on TLC analysis of the reaction mixture. | Decomposition of this compound on the TLC plate. | - Perform a 2D TLC to confirm instability.- Use a less acidic or deactivated silica plate for TLC analysis.- Consider using an alternative analytical technique like NMR or GC-MS if possible. |
| The prepared this compound-silica material shows no catalytic activity (if that is the goal). | - Formation of inactive dimeric chromium species due to high this compound loading.- Incorrect pretreatment of the silica support, leading to an inappropriate density of reactive sites. | - Optimize the this compound loading; lower loadings tend to favor the formation of active mononuclear species.- Systematically vary the silica dehydroxylation temperature to find the optimal concentration of surface silanol groups. |
Quantitative Data
| Chromium Loading | Silica Pre-treatment | Predominant Surface Species | Notes |
| Low | High-temperature dehydroxylation (e.g., >500°C) | Mononuclear ≡Si-O-CrCp species | Favors the formation of isolated, potentially catalytically active sites. |
| High | High-temperature dehydroxylation (e.g., >500°C) | Mononuclear and Dimeric species | Higher loading can lead to the formation of inactive dimeric species. |
| High | Lower-temperature dehydroxylation (e.g., <500°C) | Mononuclear species, Cr(III)-hydrides | The presence of more surface hydroxyl groups can facilitate the formation of active Cr(III)-hydride species. |
Experimental Protocols
Protocol 1: Preparation of this compound-on-Silica Material
This protocol describes the preparation of a this compound-on-silica material, similar to the precursors of the Union Carbide catalyst.
1. Materials:
-
This compound (Cr(C₅H₅)₂)
-
Silica gel (high surface area, e.g., 300 m²/g)
-
Schlenk flask and line
-
High-vacuum line
-
Tube furnace
-
Anhydrous, deoxygenated pentane or hexane
-
Inert gas (Nitrogen or Argon)
2. Silica Pre-treatment (Dehydroxylation):
-
Place the desired amount of silica gel into a quartz tube or a flask suitable for heating under vacuum.
-
Attach the vessel to a high-vacuum line and heat it in a tube furnace.
-
Slowly raise the temperature to the desired dehydroxylation temperature (e.g., 700 °C) under high vacuum.
-
Hold at the final temperature for several hours (e.g., 4-8 hours) to ensure uniform dehydroxylation.
-
Cool the silica gel to room temperature under vacuum and then backfill with an inert gas.
-
Store the pre-treated silica in a glovebox or a sealed container under an inert atmosphere.
3. Impregnation of this compound:
-
In a glovebox or under a positive pressure of inert gas, add the pre-treated silica gel to a Schlenk flask.
-
In a separate flask, dissolve a calculated amount of this compound in anhydrous, deoxygenated pentane or hexane to achieve the desired weight percent loading.
-
Slowly add the this compound solution to the silica gel slurry at room temperature with gentle stirring.
-
Allow the mixture to stir for a specified time (e.g., 1-2 hours) to ensure complete adsorption and reaction.
-
Remove the solvent under vacuum to obtain a free-flowing colored powder.
-
The resulting material should be handled and stored under an inert atmosphere.
Protocol 2: 2D TLC Analysis for this compound Stability
This protocol is used to determine the stability of this compound on a silica gel TLC plate.
1. Materials:
-
Square silica gel TLC plate (e.g., 10x10 cm)
-
This compound solution in a volatile solvent (e.g., pentane)
-
Developing chamber
-
Eluent (e.g., hexane or a hexane/ether mixture)
-
Pencil and ruler
2. Procedure:
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom edge of the TLC plate.
-
In one corner of the plate, carefully spot a small amount of the this compound solution on the starting line.
-
Place the plate in a developing chamber containing the chosen eluent, ensuring the solvent level is below the starting line.
-
Allow the solvent to run up the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Place the plate back into the developing chamber with the same eluent and allow it to develop again.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots. If the this compound spot has remained on the diagonal line drawn from the origin, it is stable on silica gel under these conditions. If new spots appear below the diagonal, decomposition has occurred.
Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound on silica gel.
Caption: Reaction of this compound with a surface silanol group on silica gel.
References
Optimizing Chromocene Catalysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromocene-catalyzed reactions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments.
Problem: Low or No Catalyst Activity
Low or no catalytic activity is a frequent issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Impurities in the monomer or solvent (e.g., water, oxygen) can poison the catalyst. Ensure all reagents and solvents are rigorously purified and dried. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Improper Catalyst Activation | For supported this compound catalysts, ensure the support (e.g., silica) has been properly pre-treated (calcined) to generate active sites. If using a cocatalyst or activator (e.g., MAO, trialkylaluminum), verify its integrity and concentration.[2] |
| Incorrect Reaction Temperature | The optimal temperature for supported this compound catalysts is often around 60°C.[2] Lower temperatures may lead to insufficient activation, while excessively high temperatures can cause catalyst decomposition. |
| Suboptimal Solvent | The choice of solvent can significantly impact catalyst performance. Non-polar aliphatic or aromatic hydrocarbons are typically used. Chlorinated solvents should generally be avoided. |
Problem: Poor Polymer Properties (e.g., Low Molecular Weight, Broad Molecular Weight Distribution)
| Potential Cause | Recommended Solution |
| Presence of Chain Transfer Agents | Hydrogen is an effective chain transfer agent that can be used to control molecular weight.[3] Unintentional introduction of impurities that can act as chain transfer agents should be avoided. |
| Incorrect Temperature | Higher polymerization temperatures generally lead to lower molecular weight polymers.[3] |
| Non-uniform Active Sites | The presence of multiple types of active sites on the catalyst can lead to a broader molecular weight distribution. This can sometimes be influenced by the support pretreatment and catalyst loading. |
Problem: Reactor Fouling or Sheeting
| Potential Cause | Recommended Solution |
| Static Charge Buildup | Static electricity in the reactor can lead to polymer agglomeration on the reactor walls. Introducing a catalyst solution to coat the reactor wall prior to polymerization can help mitigate this issue. |
| Localized "Hot Spots" | Poor heat transfer can create localized areas of high temperature, leading to polymer melting and fouling. Ensure efficient stirring and temperature control. |
Frequently Asked Questions (FAQs)
Catalyst Handling and Storage
-
Q1: How should I handle and store this compound catalysts?
-
A1: this compound and its derivatives can be pyrophoric, meaning they can ignite spontaneously in air.[1] They are also sensitive to moisture and oxygen. All handling should be performed in a glovebox or under an inert atmosphere (e.g., using Schlenk techniques). Store the catalyst in a tightly sealed container in a cool, dry, and inert environment.
-
Experimental Setup and Procedure
-
Q2: What is a typical solvent for this compound-catalyzed polymerization?
-
A2: Anhydrous, deoxygenated hydrocarbons such as toluene, hexane, or cyclohexane are commonly used. The choice of solvent can influence catalyst activity and polymer properties.
-
-
Q3: Is a cocatalyst or activator always necessary?
-
A3: Silica-supported this compound catalysts can be active for ethylene polymerization without the need for an aluminum alkyl cocatalyst.[4] However, for some applications and with certain this compound derivatives, a cocatalyst like methylaluminoxane (MAO) or trialkylaluminum may be required to generate the active cationic species.
-
-
Q4: How can I control the molecular weight of the polymer?
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on catalyst activity and polymer properties based on available literature data.
Table 1: Effect of Temperature on Ethylene Polymerization with Silica-Supported this compound
| Temperature (°C) | Catalyst Activity (g PE / (mol Cr · h)) | Molecular Weight ( g/mol ) |
| 60 | High | > 6 x 10⁶ |
| 90 | Lower | ~ 2 x 10⁶ |
Data adapted from a study on silica-supported this compound for UHMWPE production.[3]
Table 2: Effect of Hydrogen on Polymer Molecular Weight
| Hydrogen Presence | Molecular Weight ( g/mol ) | Molecular Weight Distribution |
| Absent | > 3 x 10⁶ | Narrow (~3) |
| Present | Decreases with increasing H₂ concentration | Becomes wider |
General trends observed for silica-supported this compound catalysts.[3]
Key Experimental Protocol
Ethylene Polymerization using a Silica-Supported this compound Catalyst
This protocol provides a general procedure for the polymerization of ethylene. All steps must be carried out under a dry, inert atmosphere.
1. Catalyst Preparation:
- Pre-treat silica support by calcining at a high temperature (e.g., 600°C) under a stream of dry nitrogen to dehydroxylate the surface.
- Prepare a solution of this compound in an anhydrous, deoxygenated solvent (e.g., toluene).
- Impregnate the calcined silica with the this compound solution.
- Remove the solvent under vacuum to obtain a free-flowing solid catalyst.
2. Polymerization:
- Dry a stainless-steel autoclave reactor by heating under vacuum.
- Cool the reactor to the desired reaction temperature (e.g., 60°C) under an inert atmosphere.
- Introduce the anhydrous, deoxygenated solvent (e.g., isopar E) into the reactor.
- If a scavenger is used (e.g., triisobutylaluminum), add it to the reactor and stir.
- Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and allow the system to stabilize.
- Inject a slurry of the silica-supported this compound catalyst in the reaction solvent into the reactor to initiate polymerization.
- Maintain a constant temperature and ethylene pressure throughout the reaction.
- After the desired reaction time, stop the ethylene feed and vent the reactor.
- Quench the reaction by adding an acidified alcohol solution (e.g., HCl in ethanol).
- Filter the resulting polymer, wash with alcohol, and dry under vacuum.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate proposed mechanisms for this compound catalysis and a general troubleshooting workflow.
Caption: Proposed mechanisms for ethylene polymerization catalyzed by supported this compound.
Caption: A workflow for troubleshooting low catalyst activity in this compound catalysis.
References
Technical Support Center: Synthesis of ansa-Chromocene Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ansa-chromocene complexes. The information is tailored for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of ansa-chromocene complexes?
A1: Researchers often face several key challenges, including:
-
Instability of the final complexes: ansa-Chromocene complexes are frequently air- and moisture-sensitive, and can be thermally unstable.[1][2]
-
Low yields: Obtaining high yields of the desired product can be difficult due to decomposition or the formation of side products.[2]
-
Formation of stereoisomers: The synthesis can lead to a mixture of meso and racemic isomers, which can be challenging to separate.[3]
-
Difficult purification: The sensitivity of the complexes complicates purification, often requiring specialized techniques.[2]
-
Handling of pyrophoric reagents: Syntheses often involve pyrophoric materials, which require careful handling in an inert atmosphere.
Q2: Why are trapping ligands like carbon monoxide (CO) often necessary?
A2: Many ansa-chromocene complexes are unstable and difficult to isolate. Trapping ligands such as carbon monoxide (CO) or tert-butyl isocyanide coordinate to the chromium center, forming more stable adducts that can be isolated and characterized.[2][4] The absence of such a stabilizing ligand can lead to the formation of insoluble, likely polymeric, materials.[2]
Q3: What are the advantages of using ansa-magnesocene or ansa-calcocene precursors?
A3: ansa-Calcocene and ansa-magnesocene compounds can be effective ligand transfer reagents for the synthesis of ansa-chromocene complexes from CrCl₂.[1][4][5] These precursors can offer a more versatile and potentially higher-yielding route to the desired ansa-chromocene complexes, especially when direct synthesis methods prove challenging.[1]
Q4: How can I control the formation of meso and racemic isomers?
A4: Controlling the stereochemistry is a significant challenge. While the literature on ansa-chromocenes is less extensive than for their titanocene and zirconocene analogues, strategies from the broader ansa-metallocene field can be adapted. These include:
-
Ligand design: The structure of the ansa-bridge and substituents on the cyclopentadienyl rings can influence the stereochemical outcome.
-
Reaction conditions: Temperature and solvent can play a role in the diastereoselectivity of the complexation reaction.
-
Post-synthesis isomerization: In some ansa-metallocene systems, photoisomerization can be used to convert the meso isomer to the desired racemic form.[3]
-
Chiral auxiliaries: The use of chiral resolving agents can be employed to separate enantiomers.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired ansa-Chromocene Complex
This guide provides a systematic approach to troubleshooting low-yield reactions.
Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields in ansa-chromocene synthesis.
Problem 2: Product Decomposes During Workup and Purification
The inherent instability of many ansa-chromocene complexes requires careful handling during isolation.
| Symptom | Possible Cause | Suggested Solution |
| Color change (e.g., red to brown/black) upon exposure to air. | Oxidation: The Cr(II) center is highly sensitive to oxygen. | Maintain a strictly inert atmosphere (glovebox or Schlenk line) throughout the workup and purification process. Use deoxygenated solvents. |
| Formation of insoluble material during solvent removal. | Thermal Decomposition: The complex may be thermally unstable, especially in the absence of a stabilizing ligand.[2] | Perform solvent removal in vacuo at low temperatures (e.g., -78 °C to 0 °C). Avoid heating if possible. |
| Product loss during sublimation. | Decomposition at Sublimation Temperature: The required temperature for sublimation may be too high, causing the complex to decompose.[2] | Attempt sublimation at the lowest possible temperature and highest vacuum. If decomposition persists, consider alternative purification methods like low-temperature recrystallization. |
| Broadened signals in NMR spectrum. | Paramagnetic Impurities: Decomposition can lead to the formation of paramagnetic Cr(III) species. | Filter the sample through Celite or a similar filter aid under inert conditions before analysis. Ensure the NMR solvent is thoroughly degassed. |
Experimental Protocols & Data
General Synthetic Pathway
The synthesis of ansa-chromocene complexes often follows a salt metathesis route. A generalized workflow is presented below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structures of ansa-titanocene complexes with diatomic bridging units for overall water splitting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomerically Pure ansa-η5-Complexes of Transition Metals as an Effective Tool for Chirality Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Chromocene-based catalysts
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability and performance of chromocene-based catalysts in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound catalyst so unstable?
A1: this compound, with the formula Cp₂Cr, is inherently unstable for several key reasons. It is a 16-valence electron compound, meaning it does not follow the stable 18-electron rule, which makes it highly reactive.[1] It is particularly sensitive to air and moisture, and can even ignite upon atmospheric exposure.[1][2] Furthermore, it has low thermal stability, which can be a significant issue in polymerization reactions conducted at elevated temperatures.[3][4]
Q2: What happens when this compound is exposed to air or moisture?
A2: Exposure to air (oxygen) and moisture leads to rapid decomposition.[2] The compound is highly reducing and will react with water and alcohols.[1][2] This degradation is often irreversible and results in a complete loss of catalytic activity. Therefore, strict air-free handling techniques are not just recommended, but essential for any successful experiment.[5][6]
Q3: What is the "Union Carbide catalyst" and how does it relate to this compound stability?
A3: The Union Carbide catalyst is a well-known industrial catalyst for ethylene polymerization. It is formed when this compound is dispersed on a silica gel support.[1][7] While this process creates a highly active heterogeneous catalyst, the interaction is complex. The stability and activity of the resulting catalyst are critically dependent on the chromium loading on the silica and the pre-treatment (dehydroxylation) of the support.[7][8] The process involves the decomposition of this compound on the silica surface to form the active catalytic sites.[1]
Q4: Can modifying the ligands on the chromium center improve stability?
A4: Yes, ligand modification is a primary strategy for improving the stability of metallocene catalysts in general. Creating ansa-chromocene complexes, where the two cyclopentadienyl (Cp) rings are linked by a bridge, can significantly enhance thermal stability.[9][10] This rigid bridge makes the connection between the rings and the chromium atom more stable and prevents the rings from slipping at high temperatures, which is a common decomposition pathway.[9]
Troubleshooting Guides
Issue 1: Catalyst Inactivity or Low Yield
Q: I just opened a new bottle of this compound, but my reaction shows no activity. What went wrong?
A: This is a common issue almost always related to handling and exposure to contaminants.
-
Atmospheric Exposure: Did you handle the catalyst under a completely inert atmosphere (e.g., in a glove box or using a Schlenk line)? this compound can decompose almost instantly upon contact with air and moisture.[2][5][6]
-
Solvent Purity: Were your solvents rigorously dried and degassed? Trace amounts of water or oxygen in the solvent are sufficient to deactivate the catalyst.[5] Using extra-dry solvents and appropriate degassing techniques (e.g., freeze-pump-thaw) is critical.[11]
-
Glassware Preparation: Standard laboratory glassware has a thin film of adsorbed moisture. All glassware must be thoroughly dried, typically by heating in an oven (e.g., 125°C overnight), and cooled under an inert atmosphere before use.[12]
-
Cocatalyst/Activator Issues: If your system requires a cocatalyst like methylaluminoxane (MAO), ensure it is also active and handled under inert conditions. The ratio of cocatalyst to the metallocene is crucial for achieving good activity.[13]
Issue 2: Inconsistent Polymerization Results
Q: My experiments are not reproducible. Sometimes the activity is high, and other times it's low, even with the same protocol.
A: Inconsistency often points to subtle variations in experimental conditions or gradual degradation of the catalyst.
-
Catalyst Storage: How is the catalyst being stored? It must be kept in an airtight container under a positive pressure of inert gas (like argon or nitrogen) and in a cool, dark place.[14] If using a bottle with a septum, repeated punctures can compromise the seal, allowing trace amounts of air to leak in over time.[12][14]
-
Temperature Fluctuations: this compound-based catalysts, especially unsupported ones, have poor thermal stability.[3] Ensure your reaction temperature is precisely controlled. Overheating can lead to rapid catalyst decomposition. Bridged (ansa) catalysts show higher thermal stability.[9]
-
Support Variability: If using a supported catalyst, the properties of the support material (surface area, pore volume, level of dehydroxylation) dramatically affect catalyst performance.[8] Inconsistent support preparation will lead to inconsistent catalytic activity.
Improving Catalyst Stability: Methods & Strategies
The primary pathways for this compound catalyst deactivation are reaction with impurities (O₂, H₂O) and thermal decomposition. The following workflow illustrates the key considerations for preventing this.
Caption: Experimental workflow for maintaining this compound catalyst stability.
Quantitative Data Summary
The performance of supported this compound catalysts is highly sensitive to the concentration of chromium on the support material. Higher loadings often favor the generation of active sites for ethylene polymerization (EP).
| Cr Loading (wt%) on SiO₂ | Ethylene Polymerization (EP) Activity | Reference |
| 0.25 | Negligible Activity | [7] |
| 0.5 | Negligible Activity | [7] |
| 1.0 | Active | [7] |
| 2.0 | Active | [7] |
Table 1: Effect of Chromium Loading on Catalyst Activity.
Advanced Stabilization Strategies
For researchers looking beyond handling protocols, chemical modification offers more robust stability improvements. The two main approaches are modifying the catalyst's molecular structure or its interaction with a support.
Caption: Key strategies for enhancing the stability of this compound catalysts.
Key Experimental Protocols
Protocol 1: General Handling of this compound using a Schlenk Line
This protocol outlines the basic steps for safely transferring an air-sensitive solid like this compound from its storage vessel to a reaction flask.
Materials:
-
This compound in a sealed container (e.g., Sure/Seal™ bottle).[12]
-
Reaction flask with a sidearm and septum-sealed neck, previously oven-dried and cooled under inert gas.
-
Schlenk line with dual vacuum/inert gas manifold.
-
Dry, degassed solvent.
-
Syringes and needles, oven-dried.
Procedure:
-
System Purge: Ensure the Schlenk line is providing a steady, positive pressure of dry inert gas (argon or nitrogen), vented through an oil bubbler.[12]
-
Flask Preparation: Connect the sidearm of the dried reaction flask to the Schlenk line. Evacuate the flask gently and then backfill with inert gas. Repeat this cycle three times to remove any residual air.
-
Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent to the reaction flask via a cannula or a dry syringe under a positive flow of inert gas.
-
Catalyst Transfer (Glove Box Recommended): The safest method is to weigh the this compound inside a glove box and add it directly to the reaction flask.
-
Catalyst Transfer (Schlenk Line Only): If a glove box is unavailable, a positive pressure transfer can be attempted.
-
Slightly pressurize the this compound storage bottle with inert gas using a needle connected to the Schlenk line.
-
Use a wide-bore cannula to quickly transfer the solid catalyst to the reaction flask under a strong positive flow of inert gas. This method risks brief atmospheric exposure and is less reliable.
-
-
Reaction Initiation: Once the catalyst is in the solvent-containing flask under a positive inert gas pressure, the reaction can proceed.
Protocol 2: Preparation of a Silica-Supported this compound Catalyst
This protocol is a generalized method based on the principles of the Union Carbide catalyst.[7]
Materials:
-
High surface area silica gel.
-
This compound.
-
Tube furnace.
-
Schlenk flask or similar air-free reactor.
-
Anhydrous, non-coordinating solvent (e.g., hexane).
Procedure:
-
Silica Dehydroxylation: Place the silica gel in the tube furnace. Heat it under a flow of dry air or under vacuum to a high temperature (e.g., 500-800°C) for several hours.[8] This step removes water and controls the density of surface hydroxyl (-OH) groups, which is critical for catalyst activity.
-
Inert Transfer: Cool the silica under vacuum or a flow of dry inert gas. Quickly transfer the dried silica to a Schlenk flask without exposing it to air.
-
Slurry Formation: Add anhydrous, degassed hexane to the Schlenk flask to form a slurry with the silica.
-
Impregnation: In a separate flask or glove box, dissolve a calculated amount of this compound in anhydrous hexane to achieve the desired weight percentage loading (e.g., 1 wt% Cr).
-
Reaction: Transfer the this compound solution to the silica slurry via cannula. Stir the mixture at room temperature or with gentle heating for several hours to allow the this compound to react with the silica surface. A color change from white/clear to dark blue/black is expected.[7]
-
Washing and Drying: Allow the solid to settle, then remove the supernatant liquid via cannula. Wash the supported catalyst several times with fresh anhydrous hexane to remove any unreacted this compound.
-
Final Product: Dry the resulting solid under vacuum to obtain the silica-supported catalyst as a free-flowing powder. Store and handle this final product under strict inert conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H10Cr | CID 79154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. ac1.hhu.de [ac1.hhu.de]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Overcoming Low Yields in Chromocene-Mediated Reactions
Welcome to the technical support center for chromocene-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this compound catalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
This compound, Cr(C₅H₅)₂, is an organometallic compound belonging to the metallocene family. It is a versatile catalyst and catalyst precursor, particularly known for its application in ethylene polymerization (the Union Carbide process). Its catalytic activity stems from the accessible oxidation states of chromium and the ability of the cyclopentadienyl (Cp) ligands to be modified or participate in the reaction mechanism.
Q2: What are the most common causes of low yields in this compound-mediated reactions?
Low yields can arise from several factors, including:
-
Catalyst Deactivation: The active catalytic species may degrade over time.
-
Improper Catalyst Activation: The precatalyst may not be efficiently converted into its active form.
-
Presence of Impurities: Water, oxygen, and other reactive species can poison the catalyst.
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reactant concentrations can significantly impact yield.
-
Side Reactions: Undesired reaction pathways can consume starting materials and reduce the yield of the target product.
Q3: How can I tell if my this compound catalyst has deactivated?
Signs of catalyst deactivation include a gradual or rapid decrease in reaction rate, a change in the color of the reaction mixture, or the formation of insoluble materials.[1][2] In polymerization reactions, a drop in polymer yield or changes in polymer properties (e.g., molecular weight) can indicate deactivation.
Q4: Are there different types of this compound-based catalysts?
Yes. While this compound itself can be used, it is often supported on materials like silica to create heterogeneous catalysts. The properties of the support, such as surface area and the presence of hydroxyl groups, play a crucial role in the formation of the active catalytic sites.[3] Additionally, this compound derivatives with modified cyclopentadienyl rings are synthesized to tune the catalyst's reactivity and selectivity.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to low yields in various this compound-mediated reactions.
Issue 1: Low or No Conversion in Polymerization Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst Activation | Ensure proper activation of the silica-supported this compound catalyst. This typically involves heating under an inert atmosphere to create active Cr(III)-hydride species.[3] Refer to the detailed activation protocol below. | Increased catalytic activity and higher polymer yield. |
| Catalyst Poisoning | Rigorously dry and deoxygenate all solvents, monomers, and inert gases. Impurities like water and oxygen can react with and deactivate the catalyst. | Improved catalyst lifetime and consistent reaction rates. |
| Incorrect Chromium Loading on Support | Optimize the weight percentage of this compound on the silica support. Very low loadings may not generate a sufficient concentration of active sites.[3] | Higher yield of polyethylene per gram of catalyst. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. | Identification of the optimal temperature for maximizing yield and catalyst stability. |
Issue 2: Poor Yields in Hydrogenation Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Catalyst System | Ensure the chosen this compound-based catalyst is suitable for the specific hydrogenation reaction. Some systems may require co-catalysts or specific ligands. | Improved conversion of the starting material. |
| Low Hydrogen Pressure | Increase the hydrogen pressure. The concentration of dissolved hydrogen is a key factor in the reaction rate. | Faster reaction times and higher yields of the hydrogenated product. |
| Mass Transfer Limitations | Improve stirring and agitation to enhance the transport of hydrogen gas to the catalyst surface and the reactants. | A more consistent and potentially faster reaction. |
| Substrate Inhibition | Dilute the substrate or add it to the reaction mixture gradually. High concentrations of the starting material can sometimes inhibit the catalyst. | Increased overall yield by preventing catalyst inhibition. |
Issue 3: Low Selectivity and Formation of Byproducts in Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Analyze the reaction mixture to identify the major byproducts. This can provide clues about undesired reaction pathways (e.g., homocoupling). Adjusting the ligand on the chromium center can sometimes suppress these side reactions.[4][5] | Increased selectivity for the desired cross-coupled product. |
| Incorrect Reaction Time | Monitor the reaction progress over time. Prolonged reaction times can sometimes lead to product degradation or the formation of byproducts. | Optimization of the reaction time to maximize the yield of the desired product. |
| Ligand Decomposition | If using a ligand-modified this compound catalyst, consider the stability of the ligand under the reaction conditions. Ligand degradation can lead to loss of selectivity. | Selection of a more robust ligand that can withstand the reaction conditions. |
| Redox-Related Side Reactions | For redox-sensitive substrates, ensure the reaction is carried out under a strictly inert atmosphere to prevent unwanted oxidation or reduction of starting materials or products. | Cleaner reaction profile with fewer byproducts. |
Data Presentation
Table 1: Effect of Chromium Loading on Ethylene Polymerization Activity
| Catalyst Sample | Cr Loading (wt%) | Polymerization Activity (g PE / (mol Cr * h * bar)) |
| 1-SiO₂-0.25 | 0.25 | Low |
| 1-SiO₂-0.5 | 0.5 | Low |
| 1-SiO₂-1 | 1.0 | High |
| 1-SiO₂-2 | 2.0 | High |
This table summarizes the general trend observed for silica-supported this compound catalysts, where higher chromium loadings tend to favor the generation of active sites for ethylene polymerization.[3]
Experimental Protocols
Protocol 1: Synthesis and Activation of Silica-Supported this compound Catalyst
This protocol describes a general procedure for the preparation and activation of a heterogeneous this compound catalyst on a silica support, commonly used for ethylene polymerization.
Materials:
-
This compound (Cr(C₅H₅)₂)
-
High surface area silica gel
-
Anhydrous toluene
-
Schlenk line and glassware
-
Tube furnace
Procedure:
-
Silica Pre-treatment: Place the silica gel in a quartz tube inside a tube furnace. Heat the silica under a flow of dry air or oxygen to a high temperature (e.g., 500-800 °C) for several hours to dehydroxylate the surface. Cool down under a flow of inert gas (e.g., nitrogen or argon).
-
Impregnation: In a glovebox or under inert atmosphere, dissolve the desired amount of this compound in anhydrous toluene. Add the pre-treated silica to this solution and stir to ensure uniform impregnation.
-
Drying: Remove the solvent under vacuum to obtain a free-flowing powder of the silica-supported this compound.
-
Activation: Place the impregnated silica in a quartz tube in the tube furnace. Heat the catalyst under a flow of inert gas to a specific activation temperature (e.g., 300-600 °C) for a defined period. This step is crucial for the formation of the active catalytic species.[3]
-
Storage: After activation, cool the catalyst to room temperature under an inert atmosphere and store it in a glovebox or a sealed container to prevent exposure to air and moisture.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A general workflow for troubleshooting low yields in catalytic reactions.
Diagram 2: Catalyst Activation Pathway on Silica
Caption: Simplified pathway for the activation of a silica-supported this compound catalyst.
Diagram 3: General Catalyst Deactivation Pathways
Caption: Common mechanisms leading to the deactivation of heterogeneous catalysts.[1][2]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Chromocene by Sublimation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of chromocene using sublimation techniques.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it used for purifying this compound?
Sublimation is a phase transition where a substance changes directly from a solid to a gas, bypassing the liquid phase. This technique is particularly suitable for purifying this compound because it is a volatile solid with a significant vapor pressure at temperatures below its melting point. This allows for its separation from non-volatile impurities.
Q2: What are the optimal conditions for the sublimation of this compound?
Published data suggests a two-step sublimation process for high-purity this compound. An initial sublimation is performed at 50°C and a pressure of 0.1 mmHg, followed by a second sublimation of the collected material at 75-90°C and 0.1 mmHg.
Q3: My this compound sample is not subliming. What could be the issue?
Several factors could prevent sublimation. Ensure your vacuum pump is achieving the required low pressure (around 0.1 mmHg). Check for any leaks in your sublimation apparatus. The heating temperature may be too low; gradually increase the temperature while monitoring the sample. Also, ensure your crude sample is thoroughly dried, as residual solvent can interfere with the process.
Q4: The sublimed this compound crystals appear discolored. What is the cause?
Discoloration can indicate decomposition of the this compound, which is sensitive to air and moisture. Ensure all handling of this compound is performed under an inert atmosphere (e.g., in a glovebox). All glassware should be scrupulously dried before use. Overheating can also lead to decomposition, so it is crucial to carefully control the temperature during sublimation.
Q5: What is the expected yield and purity of this compound after sublimation?
While specific yields can vary depending on the purity of the starting material and the experimental setup, sublimation is generally a highly effective purification method for metallocenes, leading to a significant increase in purity. Purity can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or melting point determination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No sublimation observed | 1. Insufficient vacuum. 2. Temperature is too low. 3. Leak in the apparatus. 4. Sample is wet. | 1. Check vacuum pump and connections. 2. Gradually increase the temperature of the heating bath. 3. Check all joints and seals for leaks. 4. Ensure the crude this compound is thoroughly dried before sublimation. |
| Low yield of sublimed product | 1. Sublimation time is too short. 2. Cold finger is not cold enough. 3. Product loss during collection. | 1. Allow more time for the sublimation to complete. 2. Ensure a continuous flow of cold water or use a dry ice/acetone slurry in the cold finger. 3. Carefully scrape the sublimed crystals from the cold finger in an inert atmosphere. |
| Product is dark or discolored | 1. Decomposition due to overheating. 2. Presence of oxygen or moisture. | 1. Reduce the sublimation temperature. 2. Ensure the entire procedure is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Product "disappears" or is lost | 1. Sublimate is not condensing on the cold finger. 2. Vacuum was released too quickly. | 1. Ensure the cold finger is properly positioned and sufficiently cold. 2. Release the vacuum very slowly to prevent the sublimed crystals from being blown off the cold finger. |
| Crude material melts or boils | 1. The temperature is too high for the applied pressure. | 1. Reduce the heating temperature. Ensure the pressure is sufficiently low to allow for sublimation below the melting point. |
Data Presentation
The following table summarizes the key quantitative parameters for the sublimation purification of this compound.
| Parameter | Value | Unit | Notes |
| Initial Sublimation Temperature | 50 | °C | For removal of more volatile impurities. |
| Second Sublimation Temperature | 75 - 90 | °C | To obtain high-purity this compound. |
| Pressure | 0.1 | mmHg | A good quality vacuum pump is required. |
| Melting Point (Purified) | 168 - 170 | °C | Literature value for pure this compound.[1] |
| Appearance | Scarlet Crystals | - | Pure this compound appears as pyrophoric red crystals.[1] |
Experimental Protocols
Detailed Methodology for the Purification of this compound by Vacuum Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Schlenk line or glovebox for inert atmosphere handling
-
Dry solvents (e.g., for cleaning)
Procedure:
-
Preparation of the Apparatus:
-
Thoroughly clean and dry all glassware. Oven-drying and cooling under vacuum is recommended.
-
Assemble the sublimation apparatus, ensuring all joints are well-sealed. Lightly grease the joints if necessary, but avoid excess grease that could contaminate the product.
-
-
Sample Loading (under inert atmosphere):
-
In a glovebox or under a positive pressure of inert gas, load the crude this compound into the bottom of the sublimation apparatus.
-
-
Assembly and Evacuation:
-
Connect the cold finger and attach the apparatus to a high-vacuum line.
-
Begin to evacuate the system, ensuring a pressure of approximately 0.1 mmHg is reached.
-
Start the flow of coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger.
-
-
First Sublimation:
-
Gently heat the bottom of the apparatus to 50°C using a heating mantle or oil bath.
-
Maintain this temperature and pressure until no more material appears to be subliming.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum with an inert gas.
-
The more volatile impurities will have collected on the cold finger. These can be discarded.
-
-
Second Sublimation:
-
Clean the cold finger or use a new one.
-
Reassemble the apparatus and evacuate to 0.1 mmHg.
-
Increase the heating temperature to 75-90°C.
-
Pure this compound will now sublime and deposit as scarlet crystals on the cold finger.
-
Once the sublimation is complete, cool the apparatus to room temperature.
-
-
Product Collection (under inert atmosphere):
-
Carefully release the vacuum with an inert gas.
-
In a glovebox or under a positive flow of inert gas, carefully remove the cold finger.
-
Scrape the purified this compound crystals from the cold finger onto a pre-weighed container.
-
-
Characterization:
-
Determine the yield of the purified this compound.
-
Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., NMR) to confirm its purity.
-
Mandatory Visualization
Caption: Workflow for the two-step sublimation purification of this compound.
References
Technical Support Center: Catalyst Poisons in Chromocene Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in chromocene-catalyzed polymerization reactions. The information is intended for researchers, scientists, and drug development professionals working with these sensitive catalytic systems.
Troubleshooting Guides
Issue 1: Sudden Drop in or Complete Loss of Catalytic Activity
Possible Cause: Introduction of a potent catalyst poison into the reaction system.
Troubleshooting Steps:
-
System Integrity Check:
-
Ensure all glassware and the reactor are properly dried and free of any residual cleaning agents.
-
Verify the inertness of the atmosphere (e.g., nitrogen or argon) by checking for leaks in the system.
-
Confirm that all transfers of catalyst, cocatalyst, solvent, and monomer were performed under strictly anaerobic and anhydrous conditions.
-
-
Monomer and Solvent Purity Analysis:
-
Review the certificates of analysis for the monomer (e.g., ethylene) and solvent to check for specified impurity levels.
-
If possible, re-purify the monomer and solvent. For instance, polymer-grade ethylene can be purified by passing it through activated molecular sieves (3–4 Å).[1]
-
Analyze the purified feedstocks for trace amounts of common poisons such as water, oxygen, carbon monoxide, carbon dioxide, and acetylene.
-
-
Catalyst and Cocatalyst Handling:
-
Ensure that the this compound catalyst and any cocatalysts (e.g., alkylaluminum compounds) have been stored and handled under a rigorously inert atmosphere.
-
If there is any doubt about the quality of the catalyst, use a fresh, unopened batch for a control experiment.
-
Issue 2: Change in Polymer Properties (e.g., Molecular Weight, Polydispersity)
Possible Cause: Presence of a substance that acts as a chain transfer agent or modifies the active sites of the catalyst.
Troubleshooting Steps:
-
Identify Potential Chain Transfer Agents:
-
Certain impurities can act as chain transfer agents, leading to a decrease in the molecular weight of the polymer. Hydrogen, if present as an impurity, is a known chain transfer agent in many olefin polymerization systems.
-
Review the reaction components for any species that could participate in chain transfer reactions.
-
-
Examine for Catalyst Modifiers:
-
Some compounds can coordinate to the chromium center and alter its electronic or steric properties, which in turn can affect the rate of propagation relative to termination and chain transfer, thus influencing polymer properties.
-
Consider the possibility of unintended additives or contaminants from solvents or monomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound polymerization?
A1: this compound catalysts are extremely sensitive to a variety of substances that can act as poisons. The most common poisons include:
-
Oxygen (O₂): A potent poison that can irreversibly deactivate the catalyst through oxidation of the chromium center.
-
Water (H₂O): A protic impurity that reacts with and deactivates the active catalytic species. The impact of water is dependent on the oxophilicity of the metal center.[2]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These can coordinate to the metal center and inhibit monomer coordination and insertion.
-
Acetylene (C₂H₂): Can polymerize or react with the catalyst in a way that deactivates it.
-
Sulfur Compounds (e.g., H₂S, COS): Known to be strong poisons for many transition metal catalysts.
-
Functionalized Organic Molecules: Compounds with polar functional groups (e.g., alcohols, ketones, amines) can coordinate to the active sites and inhibit polymerization.
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The symptoms of catalyst poisoning can range from subtle to dramatic and include:
-
A significant decrease in or complete lack of polymerization activity (i.e., low or no polymer yield).
-
A change in the color of the reaction mixture, which may indicate a change in the oxidation state of the chromium center.
-
An induction period before polymerization begins, suggesting the catalyst is initially consumed by reacting with impurities.
-
Changes in the properties of the resulting polymer, such as lower molecular weight, broader molecular weight distribution, or altered comonomer incorporation.
Q3: How can I effectively remove poisons from my monomers and solvents?
A3: Rigorous purification of all reaction components is crucial for successful this compound polymerization.
-
Monomers (e.g., Ethylene): Pass the gas through a series of purification columns containing materials such as activated molecular sieves (3A or 4A) to remove water, and a deoxygenation catalyst to remove oxygen.
-
Solvents (e.g., Toluene, Hexane): Solvents should be dried over appropriate drying agents (e.g., sodium/benzophenone ketyl, activated alumina) and thoroughly deoxygenated by sparging with a high-purity inert gas followed by storage over molecular sieves in a glovebox.
Q4: Is it possible to regenerate a poisoned this compound catalyst?
A4: Regeneration of this compound catalysts after poisoning can be challenging and is often not practical on a laboratory scale. The poisoning by substances like oxygen is typically irreversible. In industrial settings, regeneration protocols for chromium-based catalysts may involve high-temperature treatments with controlled atmospheres to burn off coke or other organic residues and then re-oxidize the chromium centers. However, for laboratory-scale experiments, it is generally more reliable to discard the poisoned catalyst and start with a fresh batch, ensuring rigorous purification of all reaction components to prevent future poisoning events. Some regeneration strategies for other types of catalysts involve washing with acidic or alkaline solutions, but the compatibility of such methods with silica-supported this compound would need to be carefully evaluated.[3]
Data Presentation
Table 1: Qualitative Impact of Common Poisons on this compound Polymerization
| Poison | General Effect on Catalyst Activity | Notes |
| Oxygen (O₂) | Severe deactivation | Oxidation of the active chromium center is typically irreversible. |
| Water (H₂O) | Severe deactivation | Reacts with the active sites. The catalyst is highly sensitive to moisture. |
| Carbon Monoxide (CO) | Inhibition/Deactivation | Competes with the monomer for coordination to the active site. |
| Carbon Dioxide (CO₂) | Inhibition/Deactivation | Can react with the active catalyst species. |
| Acetylene (C₂H₂) | Deactivation | Can lead to the formation of inactive species or polymerize to form fouling agents. |
| Sulfur Compounds | Severe deactivation | Strongly coordinate to and poison the metal center. |
| Polar Organic Compounds | Inhibition/Deactivation | Lewis basic functional groups can coordinate to the active site. |
Experimental Protocols
Protocol 1: Purification of Ethylene Monomer
Objective: To remove trace amounts of water, oxygen, and other potential poisons from ethylene gas prior to its introduction into the polymerization reactor.
Materials:
-
Polymer-grade ethylene
-
Purification train consisting of sequential columns packed with:
-
Activated 3A or 4A molecular sieves (for water removal)
-
A commercial deoxygenation catalyst (e.g., BASF R3-11 catalyst)
-
A final column of activated molecular sieves as a precaution
-
Procedure:
-
Assemble the purification train, ensuring all connections are leak-tight.
-
Activate the molecular sieves by heating under vacuum or a flow of inert gas according to the manufacturer's instructions.
-
Activate or regenerate the deoxygenation catalyst as per the manufacturer's protocol.
-
Before use, purge the entire purification train with a high-purity inert gas (e.g., argon or nitrogen).
-
Pass the ethylene gas through the purification train at a controlled flow rate. The flow rate should be slow enough to ensure sufficient residence time for the impurities to be trapped.
-
The purified ethylene can then be fed directly into the polymerization reactor.
Protocol 2: Analysis of Trace Impurities in Ethylene
Objective: To detect and quantify common catalyst poisons in the ethylene feed.
Methodology: Gas Chromatography (GC) is a common method for analyzing impurities in ethylene.
-
For Water Analysis: A GC equipped with a thermal conductivity detector (TCD) and a column suitable for separating water from light hydrocarbons can be used. A methanizer can be used to convert CO and CO₂ to methane for detection by a flame ionization detector (FID).
-
For Oxygen, Carbon Monoxide, and Carbon Dioxide Analysis: A GC with a TCD or a discharge ionization detector (DID) can be employed. Specialized columns are used to separate these permanent gases from ethylene.
-
For Acetylene Analysis: An FID is highly sensitive to hydrocarbons like acetylene.
-
For Sulfur Compounds: A GC equipped with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), is required for trace-level analysis.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning issues.
Caption: Deactivation of an active this compound species by water.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 3. Effective industrial regeneration of arsenic poisoning waste selective catalytic reduction catalyst: contaminants removal and activity recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the High Reactivity of Chromocene in Synthesis
Welcome to the technical support center for chromocene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the high reactivity of this compound and to troubleshoot common issues encountered during its synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound, with the formula Cr(C₅H₅)₂, is an organometallic compound belonging to the metallocene family. Its high reactivity stems from its 16-valence electron configuration, making it electronically unsaturated and prone to oxidation. It is a pyrophoric solid, meaning it can spontaneously ignite in air, and is also highly sensitive to moisture.[1]
Q2: What are the primary safety precautions I should take when working with this compound?
Due to its pyrophoric and air-sensitive nature, all manipulations of this compound must be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line.[1] Appropriate personal protective equipment (PPE) is mandatory, including a flame-retardant lab coat, safety goggles, and specialized gloves for handling pyrophoric materials. It is crucial to have a Class D fire extinguisher (for combustible metals) readily available.
Q3: My this compound synthesis resulted in a very low yield. What are the common causes?
Low yields in this compound synthesis can arise from several factors. The most common issues include:
-
Poor quality of starting materials: Impurities in chromium(II) chloride or sodium cyclopentadienide can significantly impact the reaction.
-
Inadequate inert atmosphere: Even small leaks of air or moisture can lead to the decomposition of the product.
-
Improper solvent drying: The presence of water in the solvent will quench the reactive intermediates.
-
Suboptimal reaction temperature: The reaction is typically performed at room temperature; significant deviations can affect the yield.
-
Losses during workup and purification: Due to its sensitivity, this compound can be lost during filtration and transfer if not handled under strictly anaerobic and anhydrous conditions.
Q4: What do impurities or decomposition of this compound look like?
Pure this compound consists of dark red crystals.[1] Decomposition, often caused by exposure to air, is typically indicated by a color change to a brownish or black solid. The presence of unreacted chromium salts may appear as a greenish or grayish solid mixed with the product. If the synthesis is performed from chromium(III) chloride, a potential byproduct is dihydrofulvalene (C₁₀H₁₀), which is a solid.[1]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture is a dark, muddy brown/black color instead of deep red. | Decomposition of this compound due to the presence of air or moisture. | Ensure all glassware is rigorously dried and the entire apparatus is leak-tight. Purge the system thoroughly with a high-purity inert gas (argon or nitrogen) before starting the reaction. Use freshly distilled, anhydrous solvents. |
| Low yield of this compound after purification. | Incomplete reaction. Loss of product during transfer and purification. | Verify the stoichiometry and purity of your starting materials. Extend the reaction time if necessary. Ensure all transfers of the crude product to the sublimation apparatus are performed under a positive pressure of inert gas. |
| Sublimation yields very little or no product. | The product has decomposed in the crude reaction mixture. The sublimation temperature is too low or the vacuum is not sufficient. | Before sublimation, ensure the crude product has the characteristic deep red color of this compound. If it appears decomposed, the synthesis needs to be repeated with stricter anaerobic and anhydrous techniques. For sublimation, a good vacuum (≤ 0.1 mmHg) is crucial. The temperature should be gradually increased to around 80-100 °C. |
| The purified this compound quickly turns brown upon storage. | The storage container is not airtight, allowing for slow decomposition. | Store purified this compound in a sealed container inside a glovebox filled with an inert atmosphere. If a glovebox is unavailable, seal the container under vacuum or a positive pressure of inert gas. |
| Difficulty in separating this compound from byproducts. | In the synthesis from CrCl₃, the byproduct C₁₀H₁₀ may co-sublime with this compound. | Purification by fractional sublimation can be attempted, taking advantage of potential differences in sublimation temperatures. Alternatively, washing the crude product with a non-polar solvent in which this compound is sparingly soluble under inert atmosphere might help remove some impurities before sublimation. |
Experimental Protocols
Synthesis of this compound from Chromium(II) Chloride
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaC₅H₅) solution in THF
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, add anhydrous CrCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add freshly distilled, anhydrous THF to the flask to create a suspension.
-
Slowly add a stoichiometric amount (2 equivalents) of NaC₅H₅ solution in THF to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for at least 4 hours. The color of the solution should change to a deep red.
-
After the reaction is complete, remove the solvent under vacuum.
-
The resulting solid residue contains this compound and sodium chloride.
Purification by Vacuum Sublimation
Procedure:
-
Under an inert atmosphere, transfer the crude solid product to a sublimation apparatus.
-
Assemble the sublimation apparatus and ensure all joints are well-sealed.
-
Slowly evacuate the apparatus to a pressure of ≤ 0.1 mmHg.
-
Once a high vacuum is achieved, begin to cool the cold finger with cold water or a dry ice/acetone slush.
-
Gently heat the bottom of the sublimation apparatus containing the crude product using a heating mantle or oil bath. Gradually increase the temperature to 80-100 °C.
-
Dark red crystals of this compound will start to deposit on the cold finger.
-
Continue the sublimation until no more product sublimes.
-
Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with an inert gas.
-
Under an inert atmosphere, scrape the purified this compound crystals from the cold finger into a pre-weighed, airtight storage container.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical guide to troubleshooting low yields.
References
Validation & Comparative
A Comparative Analysis of Chromocene and Ferrocene: Structure, Stability, and Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between organometallic compounds is paramount for their effective application. This guide provides an objective comparison of chromocene and ferrocene, two archetypal metallocenes, focusing on their structural disparities and the resulting impact on their chemical reactivity and stability. The information presented is supported by experimental data to illuminate the fundamental principles governing their behavior.
Introduction to Metallocenes
Ferrocene, Fe(C₅H₅)₂, and this compound, Cr(C₅H₅)₂, are classic examples of "sandwich" compounds, where a central metal atom is bonded between two parallel cyclopentadienyl (Cp) ligands. Despite their superficial similarity, their differing d-electron counts—ferrocene being an 18-electron complex and this compound a 16-electron complex—lead to profound differences in their structure, stability, and chemical behavior. Ferrocene is renowned for its exceptional stability and aromatic-like reactivity, while this compound is characterized by its high reactivity and pyrophoric nature.
Structural Comparison
The geometry and bonding within ferrocene and this compound are key to understanding their properties. Ferrocene adopts a highly stable, symmetric structure, whereas the structure of this compound reflects its electronic unsaturation.
| Structural Parameter | Ferrocene (Fe(C₅H₅)₂) | This compound (Cr(C₅H₅)₂) |
| Metal-Carbon (M-C) Bond Length | ~2.04 Å[1] | ~2.151 Å[2] |
| Carbon-Carbon (C-C) Bond Length | ~1.40 Å[1] | Not specified, but similar to other Cp rings |
| Conformation of Cp Rings | Eclipsed in gas phase, Staggered in crystal[1] | Eclipsed[2] |
| Electron Count | 18 | 16 |
| Oxidation State of Metal | Fe(II)[1] | Cr(II) |
The longer Cr-C bond in this compound compared to the Fe-C bond in ferrocene is indicative of a weaker metal-ligand interaction, a direct consequence of its 16-electron configuration which is less optimal for bonding than the stable 18-electron configuration of ferrocene.
Reactivity and Stability Comparison
The electronic configurations are directly correlated with the chemical reactivity and thermal stability of these two metallocenes. Ferrocene's adherence to the 18-electron rule renders it remarkably stable, whereas this compound's 16-electron count makes it a potent reducing agent and highly reactive.
| Reactivity/Stability Parameter | Ferrocene (Fe(C₅H₅)₂) | This compound (Cr(C₅H₅)₂) |
| Thermal Stability | Stable up to 400 °C without decomposition[1] | Pyrophoric; ignites spontaneously in air[3] |
| Redox Potential (M²⁺/M³⁺) | +0.403 V (vs SCE) | -0.67 V (vs. Ag/AgCl) |
| Reactivity towards Air/Water | Unaffected by air and water[1] | Highly reactive; must be handled under inert atmosphere |
| Typical Reactions | Electrophilic aromatic substitution (e.g., Friedel-Crafts) | Ligand displacement, oxidation |
// Ferrocene Pathway Fc [label="Ferrocene (18e⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fc_stable [label="High Stability", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fc_reaction [label="Electrophilic\nAromatic Substitution", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Fc_product [label="Substituted Ferrocene\n(e.g., Acetylferrocene)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fc -> Fc_stable [label=" leads to "]; Fc_stable -> Fc_reaction [label=" allows for "]; Fc_reaction -> Fc_product [label=" yields "];
// this compound Pathway Cr [label="this compound (16e⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cr_reactive [label="High Reactivity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cr_reaction [label="Oxidation or\nLigand Displacement", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cr_product [label="[Cr(Cp)(CO)₃]₂ or Cr₂(OAc)₄", fillcolor="#FBBC05", fontcolor="#202124"];
Cr -> Cr_reactive [label=" leads to "]; Cr_reactive -> Cr_reaction [label=" results in "]; Cr_reaction -> Cr_product [label=" yields "]; } . Caption: Logical flow of reactivity for Ferrocene and this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a standard method to determine the thermal stability of a compound.
General Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative stability) is set at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition.
Application to Ferrocene vs. This compound:
-
Ferrocene: A TGA of ferrocene under a nitrogen atmosphere would show a stable baseline with minimal mass loss until its sublimation or decomposition temperature is reached (above 400 °C).
-
This compound: Due to its pyrophoric nature, performing a TGA in an air atmosphere is hazardous and not feasible as it would ignite upon exposure. Under a strictly inert atmosphere, a TGA would reveal a much lower decomposition temperature compared to ferrocene, reflecting its lower thermal stability. Handling of this compound for such an experiment would require loading the sample in a glovebox.
Cyclic Voltammetry (CV) for Redox Potential
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a species in solution. It can determine the potential at which a compound is oxidized or reduced.
General Protocol:
-
Solution Preparation: A solution of the analyte (ferrocene or this compound) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Cell Assembly: A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). These are immersed in the analyte solution.
-
Deoxygenation: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the measurement.
-
Potential Sweep: The potentiostat applies a linear potential sweep to the working electrode, starting from an initial potential to a switching potential, and then reverses the sweep back.
-
Data Acquisition: The current response of the working electrode to the applied potential is measured and plotted as a voltammogram (current vs. potential).
-
Data Analysis: The anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) are determined from the voltammogram. The formal redox potential (E½) is calculated as the average of the peak potentials.
Application to Ferrocene vs. This compound:
-
Ferrocene: The Fe(II)/Fe(III) redox couple is highly reversible, making it a common internal standard in electrochemistry. Its CV shows well-defined, symmetric oxidation and reduction peaks.
-
This compound: Due to its extreme air sensitivity, all sample preparation and measurements for this compound must be performed under strictly anaerobic and anhydrous conditions, typically within a glovebox. Its CV reveals its strong reducing power, with an oxidation potential significantly more negative than that of ferrocene.
Conclusion
The comparison between this compound and ferrocene serves as a powerful illustration of how electron count dictates the fundamental properties of organometallic compounds. Ferrocene, with its stable 18-electron configuration, is a robust and aromatic-like molecule, making it a versatile building block in materials science and medicinal chemistry. In contrast, this compound's 16-electron count renders it a highly reactive and pyrophoric species, valuable as a reducing agent and a precursor in catalysis, but requiring specialized handling techniques. For researchers, a thorough understanding of these differences is critical for selecting the appropriate metallocene and for designing safe and effective experimental procedures.
References
A Comparative Guide to Metallocene Catalysts: Chromocene, Zirconocene, and Titanocene in Olefin Polymerization
Metallocene catalysts have revolutionized the polymer industry, offering unprecedented control over polymer architecture and properties compared to traditional Ziegler-Natta and Phillips catalysts. These organometallic compounds, characterized by a transition metal atom sandwiched between one or more cyclopentadienyl (Cp) rings, function as single-site catalysts. This homogeneity of active sites allows for the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation, enabling the precise tailoring of materials for advanced applications.
This guide provides a comparative analysis of chromocene-based catalysts against two other prominent Group 4 metallocenes: zirconocene and titanocene. We delve into their catalytic performance in ethylene polymerization, present detailed experimental protocols, and illustrate key mechanisms and workflows.
Comparative Performance of Metallocene Catalysts
The choice of metallocene catalyst profoundly impacts both the polymerization process and the final polymer properties. While this compound catalysts, particularly when supported on silica (the "Union Carbide catalyst"), are highly active for ethylene polymerization, zirconocene and titanocene complexes offer distinct advantages in terms of activity, comonomer incorporation, and the ability to produce a wide range of polyolefins. The performance of these catalysts is highly dependent on the ligand framework, the cocatalyst used (typically an aluminoxane like MAO or a borate), and the specific reaction conditions.
Below is a summary of representative performance data for ethylene polymerization. It is important to note that direct comparisons are challenging as activities and polymer characteristics are sensitive to variations in temperature, pressure, cocatalyst type, and reactor setup.
| Catalyst Type | Representative Catalyst | Cocatalyst / Support | Activity (kg PE / (mol·h)) | Polymer Mw ( kg/mol ) | PDI (Mw/Mn) | Key Characteristics & References |
| This compound | Cp₂Cr / SiO₂ | Silica Support (self-activates) | High activity, but varies with Cr loading | > 1000 (UHMWPE) | ~3 - 10+ | Produces high molecular weight PE; broader PDI than other metallocenes; excellent hydrogen response for MW control.[1][2] |
| Zirconocene | rac-Et(Ind)₂ZrCl₂ | MAO (Methylaluminoxane) | 3,000 - 5,000 | 100 - 500 | ~2.0 | Very high activity; produces polymers with narrow PDI; good comonomer incorporation.[3][4] |
| Titanocene | Cp₂TiCl₂ | MAO (Methylaluminoxane) | 500 - 1,600 | 80 - 300 | ~2.0 - 2.5 | Generally lower activity than zirconocenes but highly versatile; used for producing various PE grades and copolymers.[5][6][7] |
| Half-Titanocene | Cp*TiCl₂(OAr) | MMAO (Modified MAO) | up to 10,000+ | 200 - 800 | ~2.1 | High activity, often exceeding traditional titanocenes; capable of producing high molecular weight PE.[5][7] |
Note: PDI = Polydispersity Index. A PDI of ~2.0 is characteristic of single-site catalysts.
Catalyst Activation and Polymerization Mechanisms
The activation of the metallocene precatalyst is a critical step in initiating polymerization. For zirconocenes and titanocenes, this typically involves a cocatalyst like methylaluminoxane (MAO), which alkylates the metallocene dichloride and abstracts a ligand to generate a highly electrophilic, catalytically active cationic species.
In contrast, this compound supported on silica undergoes a unique activation process. The this compound molecule reacts with surface silanol groups (Si-OH) on a partially dehydroxylated silica support. This reaction leads to the formation of a monomeric, surface-grafted Cr(III)-hydride species, which is the active site for polymerization. The polymerization then proceeds via the Cossee-Arlman mechanism, involving the coordination of an ethylene monomer to the chromium center followed by its insertion into the chromium-alkyl chain.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for the comparative evaluation of catalyst performance. Below are generalized protocols for ethylene polymerization using a supported this compound catalyst and a homogeneous zirconocene/MAO system.
Protocol for Ethylene Polymerization with Silica-Supported this compound
a) Catalyst Preparation (Impregnation):
-
Dehydroxylate high-surface-area silica gel by calcining under a flow of dry air or nitrogen at 600-800°C for 4-6 hours.
-
Cool the silica to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of this compound in a dry, oxygen-free non-polar solvent (e.g., pentane or hexane). The amount of this compound should correspond to the desired chromium loading on the support (e.g., 0.5-1.0 wt% Cr).
-
Add the this compound solution to the dried silica slurry under inert conditions.
-
Stir the slurry for 1-2 hours at room temperature to ensure even impregnation.
-
Remove the solvent under vacuum to obtain a free-flowing, colored powder (the supported catalyst). Store under an inert atmosphere.
b) Slurry-Phase Polymerization:
-
Assemble a high-pressure stainless-steel reactor (e.g., Parr autoclave) and thoroughly dry it under vacuum with heating.
-
Introduce a dry, inert solvent (e.g., hexane or isobutane, 250 mL) into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-20 bar) and equilibrate the temperature (e.g., 80-100°C).
-
Inject a suspension of the prepared silica-supported this compound catalyst (e.g., 50-100 mg) into the reactor using a catalyst injection port to initiate polymerization.
-
Maintain constant ethylene pressure and temperature for the duration of the run (e.g., 60 minutes), monitoring ethylene uptake to determine reaction rate.
-
Terminate the reaction by rapidly cooling the reactor and venting the ethylene pressure.
-
Collect the polymer, wash with acidified methanol to remove catalyst residues, then with methanol, and dry under vacuum at 60°C to a constant weight.
Protocol for Ethylene Polymerization with Zirconocene/MAO System
a) Catalyst System Preparation:
-
In an inert atmosphere glovebox, dissolve the zirconocene dichloride complex (e.g., Cp₂ZrCl₂, ~2-5 µmol) in dry, deoxygenated toluene (10 mL).
-
In a separate vial, prepare the MAO cocatalyst solution (e.g., 10 wt% in toluene). The amount should correspond to a high Al/Zr molar ratio (e.g., 1000:1 to 2000:1).
-
Add the MAO solution to the zirconocene solution and allow it to pre-activate for 5-10 minutes.
b) Solution-Phase Polymerization:
-
Prepare a glass or stainless-steel reactor equipped with a stirrer and temperature/pressure controls. Purge thoroughly with argon or nitrogen.
-
Introduce dry, deoxygenated toluene (e.g., 100 mL) into the reactor.
-
Saturate the solvent with ethylene by bubbling the gas through it while stirring.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 1-5 bar) and bring it to the reaction temperature (e.g., 25-70°C).
-
Inject the pre-activated zirconocene/MAO catalyst solution to start the polymerization.
-
Maintain constant pressure and temperature for the desired reaction time (e.g., 15-30 minutes).
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol.
-
Filter the polyethylene, wash with fresh methanol, and dry under vacuum.
Polymer Characterization
-
Molecular Weight (Mw, Mn) and Polydispersity Index (PDI): Determined by high-temperature gel permeation chromatography (GPC) at ~135-150°C, using 1,2,4-trichlorobenzene as the eluent.[5]
-
Melting Point (Tm) and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).[5]
-
Comonomer Incorporation: Analyzed using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for copolymers.
The following diagram illustrates a typical experimental workflow for catalyst comparison studies.
Conclusion
This compound, zirconocene, and titanocene each represent a unique class of metallocene catalysts with distinct characteristics.
-
Supported this compound is a robust, high-activity catalyst for producing high molecular weight polyethylene, though it typically yields polymers with a broader molecular weight distribution compared to its Group 4 counterparts. Its activation mechanism on silica is distinct from the cocatalyst-based activation of other metallocenes.
-
Zirconocene Catalysts , when activated with MAO, are among the most active single-site catalysts known, producing polyethylene with a very narrow PDI (≈2.0), making them ideal for applications requiring high uniformity.[2]
-
Titanocene Catalysts offer great versatility. While often less active than zirconocenes, modifications to the ligand structure, such as in half-titanocene "constrained geometry" catalysts, can lead to exceptionally high activities and the ability to effectively copolymerize ethylene with α-olefins.[2]
The selection of a catalyst system ultimately depends on the desired polymer properties, process economics, and specific application requirements. The precise control offered by these single-site catalysts continues to drive innovation in polymer science and material development.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Half-Titanocene Complexes Containing π,π-Stacked Aryloxide Ligands, and Their Use as Catalysts for Ethylene (Co)polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Electron Counting: Validating the 16-Electron Rule in Chromocene
For researchers, scientists, and drug development professionals, understanding the electronic and structural properties of organometallic compounds is paramount. The 18-electron rule has long served as a guiding principle for predicting the stability of transition metal complexes. However, notable exceptions to this rule, such as chromocene, provide valuable insights into the nuances of metal-ligand bonding and reactivity. This guide presents a comparative analysis of this compound, a 16-electron complex, and ferrocene, its 18-electron analogue, with supporting experimental data to validate the 16-electron rule in the context of this compound.
Introduction to the 16- and 18-Electron Rules
The 18-electron rule is a chemical guideline used to predict the formulas of stable metal complexes. It is based on the concept that transition metal complexes are particularly stable when they have a total of 18 valence electrons in the metal's outermost shell, analogous to the noble gas configuration. This count includes the metal's d-electrons and the electrons donated by the ligands.
Conversely, the 16-electron rule applies to a significant number of stable, particularly square planar, d8 complexes. For some organometallic compounds, a 16-electron configuration represents a stable state, often leading to distinct reactivity patterns compared to their 18-electron counterparts.
This compound, with the formula [Cr(C₅H₅)₂], is a classic example of a stable 16-electron metallocene.[1] In contrast, ferrocene, [Fe(C₅H₅)₂], is the archetypal 18-electron metallocene and is known for its exceptional stability. This difference in electron count leads to significant variations in their physical and chemical properties.
Comparative Analysis of this compound and Ferrocene
The divergence in the electronic configuration between this compound and ferrocene manifests in their magnetic properties, redox behavior, and overall reactivity. The following table summarizes the key quantitative differences between these two metallocenes.
| Property | This compound (16-Electron) | Ferrocene (18-Electron) |
| Valence Electrons | 16 | 18 |
| Magnetic Behavior | Paramagnetic | Diamagnetic |
| Magnetic Moment (µeff) | ~3.0 µB | 0 µB |
| Redox Potential (E½ vs Fc/Fc⁺) | Highly reducing | Reversible one-electron oxidation |
Experimental Validation
The distinct properties of this compound and ferrocene can be experimentally verified through various analytical techniques. These experiments provide concrete evidence for their differing electron counts and the validity of the 16-electron rule for this compound.
Magnetic Susceptibility Measurement
The number of unpaired electrons in a complex, a direct consequence of its electron configuration, can be determined by measuring its magnetic susceptibility.
Experimental Protocol: Evans Method
The magnetic moment of this compound can be determined using the Evans method, a nuclear magnetic resonance (NMR) spectroscopy technique.
-
Sample Preparation: A solution of the paramagnetic sample (this compound) is prepared in an NMR tube containing a coaxial insert with the pure solvent. A reference compound, such as tetramethylsilane (TMS), is added to both the inner and outer tubes.
-
NMR Measurement: The ¹H NMR spectrum of the sample is acquired. The presence of the paramagnetic species causes a shift in the resonance of the solvent protons.
-
Calculation: The magnetic moment (µeff) is calculated from the observed chemical shift difference (Δδ) between the solvent peaks in the presence and absence of the paramagnetic species, using the following equation:
µeff = (3kΔδT / (2πν₀χ₀[C]))¹ᐟ²
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
ν₀ is the spectrometer frequency
-
χ₀ is the molar magnetic susceptibility of the solvent
-
[C] is the concentration of the paramagnetic species
-
Expected Results:
-
This compound: The experiment will yield a significant chemical shift difference, leading to a calculated magnetic moment of approximately 3.0 Bohr magnetons (µB), corresponding to two unpaired electrons. This confirms its paramagnetic nature and 16-electron configuration.
-
Ferrocene: As a diamagnetic compound with no unpaired electrons, ferrocene will not cause a significant shift in the solvent resonance, resulting in a calculated magnetic moment of zero.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound. It provides information about the ease of oxidation and reduction.
Experimental Protocol: Cyclic Voltammetry of Metallocenes
-
Electrolyte Solution: A solution of the metallocene (this compound or ferrocene) is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).
-
Voltage Sweep: The potential of the working electrode is swept linearly with time to a set potential and then reversed.
-
Data Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The half-wave potential (E½) provides a measure of the redox potential.
Expected Results:
-
This compound: The cyclic voltammogram of this compound will show a quasi-reversible or irreversible oxidation at a significantly negative potential, indicating that it is easily oxidized and highly reducing.
-
Ferrocene: Ferrocene exhibits a classic reversible one-electron oxidation wave. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is so well-behaved that it is often used as an internal standard in electrochemistry.[2]
Visualizing Electron Counting and Bonding
The difference in electron counting between this compound and ferrocene can be visualized through a simplified molecular orbital diagram.
Caption: Electron counting in this compound and ferrocene.
Conclusion
The comparative analysis of this compound and ferrocene provides a clear and experimentally supported validation of the 16-electron rule for the former. The paramagnetic nature and high reducing power of this compound, as determined by magnetic susceptibility measurements and cyclic voltammetry, are direct consequences of its 16-electron configuration and the presence of unpaired electrons. In contrast, the diamagnetism and electrochemical stability of ferrocene are hallmarks of its adherence to the 18-electron rule. Understanding these differences is crucial for predicting the reactivity and potential applications of these and other organometallic complexes in various fields of chemical research.
References
Chromocene vs. Cobaltocene: A Comparative Guide to Electrochemical Potentials
For researchers and professionals in drug development and various scientific fields, understanding the electrochemical properties of organometallic compounds is crucial for their application in synthesis, catalysis, and materials science. This guide provides an objective comparison of the electrochemical potentials of two prominent metallocenes: chromocene and cobaltocene, supported by experimental data and detailed methodologies.
Executive Summary
This compound and cobaltocene are both sandwich compounds containing a central metal atom bonded to two cyclopentadienyl (Cp) ligands. However, their differing metal centers and electron counts lead to distinct electrochemical behaviors. Cobaltocene is a powerful reducing agent with a well-documented, highly negative redox potential. In contrast, this compound is also a reducing agent, though its potential is less negative than that of cobaltocene, indicating it is a weaker reductant.
Quantitative Data Summary
The electrochemical potentials of this compound and cobaltocene are summarized in the table below. The values are reported relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Compound | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Notes |
| This compound | Cr(Cp)₂⁺/Cr(Cp)₂ | ~ -0.67 | Acetonitrile | The oxidation is a one-electron process. The exact value can vary slightly with experimental conditions. |
| Cobaltocene | Co(Cp)₂⁺/Co(Cp)₂ | -1.33[1] | Acetonitrile | A well-established value for the reversible one-electron oxidation.[1] |
Electrochemical Behavior and Comparison
The electrochemical potential of a compound is a measure of its tendency to lose or gain electrons. A more negative redox potential indicates a stronger reducing agent, meaning it more readily donates an electron.
Cobaltocene , with a redox potential of -1.33 V vs. Fc/Fc⁺, is a potent one-electron reducing agent.[1] Its 19-valence electron configuration makes the loss of one electron to form the stable 18-electron cobaltocenium cation a highly favorable process.
This compound , with 16 valence electrons, is also a reducing agent, but its redox potential of approximately -0.67 V vs. Fc/Fc⁺ is significantly less negative than that of cobaltocene. This indicates that this compound is a weaker reducing agent than cobaltocene. The oxidation of this compound to the chromocenium cation is also a one-electron process.
The difference in their reducing power can be attributed to the nature of the central metal atom and the stability of the resulting cation. The formation of the cobaltocenium cation from cobaltocene is particularly favorable, leading to its stronger reducing character.
Experimental Protocols
The determination of these electrochemical potentials is typically carried out using cyclic voltammetry (CV). Below is a detailed methodology representative of the experiments cited.
Cyclic Voltammetry of Metallocenes:
-
Instrumentation: A potentiostat with a three-electrode setup is used.
-
Working Electrode: A glassy carbon electrode is commonly employed.
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
Reference Electrode: A silver wire pseudo-reference electrode is often used, and the potentials are then calibrated against an internal standard.
-
Internal Standard: Ferrocene is added to the solution at the end of the experiment, and the potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple is set to 0 V for reference.
-
Electrolyte Solution: A solution of the metallocene (e.g., 1-5 mM) is prepared in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
-
Supporting Electrolyte: A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (NBu₄⁺PF₆⁻), is added to the solution to ensure conductivity.
-
Procedure:
-
The electrochemical cell is assembled with the three electrodes immersed in the electrolyte solution containing the metallocene of interest.
-
The solution is deoxygenated by bubbling with an inert gas, such as argon or nitrogen, for several minutes.
-
A cyclic voltammogram is recorded by scanning the potential between a set range at a specific scan rate (e.g., 100 mV/s).
-
After recording the voltammogram of the sample, a small amount of ferrocene is added to the solution, and another voltammogram is recorded to determine the position of the Fc/Fc⁺ couple.
-
The half-wave potential (E½) of the metallocene is then calculated relative to the E½ of the Fc/Fc⁺ couple.
-
Logical Relationship Diagram
The following diagram illustrates the relative reducing strengths of this compound and cobaltocene based on their electrochemical potentials. A more negative potential corresponds to a greater driving force for oxidation (stronger reducing agent).
Caption: Relative electrochemical potentials and reducing strengths of Cobaltocene and this compound.
References
DFT Unraveled: A Comparative Guide to the Electronic Structure of Chromocene
For researchers, scientists, and drug development professionals delving into the intricate world of organometallic chemistry, understanding the electronic structure of compounds like chromocene is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool for such investigations. This guide provides a comprehensive comparison of DFT methodologies for studying the electronic structure of this compound, supported by available experimental data.
This compound, Cr(C₅H₅)₂, is a fascinating paramagnetic metallocene with a unique electronic configuration that has been a subject of both experimental and theoretical interest. Its reactivity and potential applications are intrinsically linked to the arrangement and energies of its molecular orbitals. DFT offers a computationally efficient yet accurate means to probe these electronic properties.
Unveiling the Ground State and Geometry
The electronic ground state of this compound has been determined experimentally to be a triplet, specifically a ³E₂g state, with an electronic configuration of (e₂g)³(a₁g)¹[1]. This open-shell nature makes it a challenging system for theoretical calculations.
Experimental studies using X-ray crystallography have established the average chromium-carbon (Cr-C) bond length in this compound to be 2.151(13) Å[2]. This structural parameter serves as a critical benchmark for assessing the accuracy of different DFT functionals and basis sets.
Below is a comparison of experimental and DFT-calculated Cr-C bond lengths using various functionals.
| Functional | Basis Set | Calculated Cr-C Bond Length (Å) | Reference |
| Experimental | - | 2.151(13) | [2] |
| B3LYP | def2-TZVP | Data not available in search results | |
| PBE0 | def2-TZVP | Data not available in search results | |
| M06 | def2-TZVP | Data not available in search results |
Note: Specific calculated bond lengths for this compound with these functionals were not available in the provided search results. This table is illustrative of the type of data that would be presented.
Ionization Energies: A Window into Orbital Energies
Gas-phase He(I) photoelectron spectroscopy provides a direct experimental measure of the ionization potentials of a molecule, which correspond to the energies required to remove electrons from its molecular orbitals. These experimental values are invaluable for validating the accuracy of orbital energies predicted by DFT calculations.
The high-resolution He(I) photoelectron spectrum of this compound reveals its first adiabatic ionization potential to be 5.50 eV[1]. A comparison with DFT-calculated ionization potentials is presented below.
| Functional | Basis Set | Calculated First Ionization Potential (eV) | Reference |
| Experimental | - | 5.50 | [1] |
| B3LYP | def2-TZVP | Data not available in search results | |
| PBE0 | def2-TZVP | Data not available in search results | |
| M06 | def2-TZVP | Data not available in search results |
Note: Specific calculated ionization potentials for this compound with these functionals were not available in the provided search results. This table is illustrative of the type of data that would be presented.
Vibrational and Electronic Spectra: Awaiting Experimental Data
Methodologies for DFT Calculations
The following section outlines a typical computational protocol for performing DFT studies on this compound, based on common practices in the field.
Computational Protocol
A standard approach for investigating the electronic structure of this compound using DFT would involve the following steps:
-
Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically performed without any symmetry constraints to ensure an unbiased search for the global minimum.
-
Frequency Calculations: Following a successful geometry optimization, vibrational frequencies are calculated. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the theoretical infrared and Raman spectra.
-
Electronic Structure Analysis: Once the geometry is optimized, various electronic properties are calculated. This includes the energies and compositions of the molecular orbitals, Mulliken population analysis to determine atomic charges, and the prediction of ionization potentials and electronic transitions (using Time-Dependent DFT, TD-DFT).
A variety of density functionals and basis sets can be employed for these calculations. Common choices for transition metal complexes include:
-
Functionals:
-
B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost.
-
PBE0: Another popular hybrid functional known for its good performance with main group and transition metal chemistry.
-
M06: A meta-hybrid GGA functional that can provide improved accuracy for non-covalent interactions and thermochemistry.
-
-
Basis Set:
-
def2-TZVP: A triple-zeta valence basis set with polarization functions, which is well-suited for calculations on transition metal complexes.
-
The choice of functional and basis set can significantly impact the accuracy of the results, and it is often recommended to benchmark different combinations against available experimental data.
Logical Workflow for DFT Studies of this compound
The following diagram illustrates the typical workflow for a DFT investigation of this compound's electronic structure.
Conclusion
DFT provides a powerful and versatile framework for investigating the electronic structure of this compound. While experimental data for some properties like vibrational and electronic spectra remain elusive, the available data for geometry and ionization potentials offer valuable benchmarks for computational methods. Future experimental work in these areas will be crucial for further refining and validating DFT approaches for this important class of organometallic compounds. This guide serves as a foundational resource for researchers embarking on computational studies of this compound and similar transition metal complexes, highlighting the importance of a synergistic approach that combines theoretical calculations with experimental validation.
References
A Comparative Analysis of Substituted Chromocene Derivatives: Performance and Potential
For Researchers, Scientists, and Drug Development Professionals
Substituted chromocene derivatives, a class of organometallic compounds featuring a central chromium atom sandwiched between two substituted cyclopentadienyl rings, are attracting increasing interest for their diverse applications in catalysis and medicinal chemistry. The nature and position of substituents on the cyclopentadienyl ligands can profoundly influence the electronic and steric properties of the metal center, thereby tuning their reactivity, stability, and biological activity. This guide provides a comparative analysis of the performance of various substituted this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of key processes.
Data Presentation: A Comparative Overview
The performance of substituted this compound derivatives is critically dependent on the nature of the substituents on the cyclopentadienyl rings. Below is a summary of key performance metrics, including catalytic activity in olefin polymerization, electrochemical properties, and cytotoxic activity. Due to the limited availability of comprehensive comparative studies on a single series of this compound derivatives, data from analogous metallocene systems (e.g., zirconocenes for catalysis) are included to illustrate the effects of substitution patterns.
Catalytic Activity in Ethylene Polymerization
Substituents on the cyclopentadienyl rings significantly impact the catalytic activity of metallocenes in olefin polymerization. Electron-donating groups can increase electron density at the metal center, potentially affecting monomer coordination and insertion, while bulky substituents can alter the stereoselectivity and polymer properties.
| Catalyst/System | Cocatalyst | Polymerization Temperature (°C) | Activity (kg Polymer / (mol catalyst · h)) | Reference |
| This compound/Silica | None | 90 | ~300 | [1] |
| Bis(pentamethylcyclopentadienyl)chromium | MAO | 25 | Data not readily available | |
| Analogous Zirconocene Catalysts for Comparison | ||||
| Cp₂ZrCl₂ | MAO | 80 | 25,000 | [2] |
| (n-BuCp)₂ZrCl₂ | MAO | 80 | 40,000 | [2] |
| Ind₂ZrCl₂ | MAO | 80 | 8,000 | [2] |
Note: Data for this compound-catalyzed polymerization is less abundant in comparative tables. The zirconocene data illustrates the significant impact of cyclopentadienyl substitution on catalytic activity.
Electrochemical Properties
The redox potential of this compound derivatives is a key parameter influencing their reactivity and potential applications in electrochemistry and as redox mediators. Substituents on the cyclopentadienyl rings modulate the electron density at the chromium center, thereby shifting the oxidation and reduction potentials. Electron-donating groups generally make the complex easier to oxidize (less positive potential), while electron-withdrawing groups make it more difficult.
| Compound | Solvent | E₁/₂ (V vs. Fc/Fc⁺) | Notes | Reference |
| This compound (Cp₂Cr) | THF | -0.68 (Cr⁺/Cr) | Reversible one-electron oxidation. | [2] |
| Decamethylthis compound ((C₅Me₅)₂Cr) | THF | -0.96 (Cr⁺/Cr) | Electron-donating methyl groups make it easier to oxidize. | |
| Analogous Ferrocene Derivatives for Comparison | ||||
| Ferrocene (Cp₂Fe) | Acetonitrile | 0.00 | Reference standard. | |
| Acetylferrocene | Acetonitrile | +0.28 | Electron-withdrawing acetyl group makes it harder to oxidize. | |
| Decamethylferrocene | Acetonitrile | -0.59 | Electron-donating methyl groups make it significantly easier to oxidize. |
Cytotoxic Activity
The anticancer potential of metallocene derivatives is an active area of research. Substituents on the cyclopentadienyl rings can influence the lipophilicity, stability, and cellular uptake of the compounds, thereby affecting their cytotoxicity. While extensive comparative data for this compound derivatives is limited, studies on other metallocenes like titanocene and ferrocene provide valuable insights into structure-activity relationships.
| Compound | Cell Line | IC₅₀ (µM) | Notes | Reference |
| Titanocene Dichloride | Ehrlich Ascites Tumor | 20-40 | Parent compound, showed promise but failed in clinical trials. | [3] |
| Substituted Titanocene Y | L1210 | 1.5 | Increased cytotoxicity with functionalized cyclopentadienyl ligands. | [3] |
| Ferrocifens (Ferrocene-tamoxifen conjugates) | MCF-7 (ER+) | 0.5-1.5 | High activity against hormone-dependent breast cancer cells. | [4] |
| Hypothetical Substituted this compound Derivative | HeLa | <10 | Expected to show enhanced cytotoxicity compared to unsubstituted this compound due to increased lipophilicity and cellular uptake. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the synthesis of substituted this compound derivatives and the evaluation of their key performance metrics.
General Synthesis of Substituted this compound Derivatives
Materials: Anhydrous chromium(II) chloride (CrCl₂), substituted sodium cyclopentadienide (NaCp'), anhydrous tetrahydrofuran (THF), inert atmosphere (argon or nitrogen).
Procedure:
-
All manipulations are performed under an inert atmosphere using Schlenk line techniques.
-
In a Schlenk flask, a stirred suspension of anhydrous CrCl₂ in dry, degassed THF is prepared.
-
Two equivalents of the desired substituted sodium cyclopentadienide (NaCp') in THF are added dropwise to the CrCl₂ suspension at a controlled temperature (typically -78 °C to room temperature, depending on the reactivity of the reagents).
-
The reaction mixture is stirred for several hours to overnight, allowing the salt metathesis reaction to proceed to completion.
-
The solvent is removed in vacuo, and the resulting solid residue is extracted with a non-polar solvent (e.g., pentane or hexane).
-
The extract is filtered to remove sodium chloride, and the filtrate is concentrated.
-
The substituted this compound derivative is isolated by crystallization at low temperature or by sublimation.
-
Characterization of the product is performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
Evaluation of Catalytic Activity in Ethylene Polymerization
Materials: Substituted this compound derivative, methylaluminoxane (MAO) cocatalyst, high-purity ethylene, polymerization-grade toluene, temperature-controlled polymerization reactor.
Procedure:
-
The polymerization reactor is thoroughly dried and purged with inert gas.
-
A specific volume of toluene is introduced into the reactor, followed by the injection of the MAO cocatalyst solution.
-
The reactor is brought to the desired polymerization temperature, and ethylene is introduced to saturate the solvent.
-
A solution of the substituted this compound derivative in toluene is injected into the reactor to initiate the polymerization.
-
The ethylene pressure and reaction temperature are maintained constant throughout the experiment.
-
After a predetermined time, the polymerization is terminated by injecting an acidic ethanol solution.
-
The resulting polymer is collected by filtration, washed with ethanol and water, and dried in a vacuum oven to a constant weight.
-
The catalytic activity is calculated as kilograms of polymer produced per mole of catalyst per hour.
Cyclic Voltammetry for Electrochemical Analysis
Materials: Substituted this compound derivative, a suitable solvent (e.g., acetonitrile or THF), a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆), a three-electrode electrochemical cell (working electrode, reference electrode, counter electrode), and a potentiostat.
Procedure:
-
A solution of the substituted this compound derivative and the supporting electrolyte in the chosen solvent is prepared in the electrochemical cell.
-
The solution is deaerated by bubbling with an inert gas.
-
The three-electrode system is immersed in the solution.
-
Cyclic voltammetry is performed by scanning the potential of the working electrode and recording the resulting current.
-
The half-wave potential (E₁/₂) for the redox couple is determined from the cyclic voltammogram.
-
The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal or external standard for referencing the potentials.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, substituted this compound derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, dimethyl sulfoxide (DMSO), 96-well plates, incubator.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
The substituted this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The cells are treated with the different concentrations of the compound and incubated for a specific period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few more hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the cytotoxic action of substituted this compound derivatives.
Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of substituted this compound derivatives.
Caption: A proposed signaling pathway for the cytotoxic effects of substituted this compound derivatives, leading to apoptosis.
References
Probing Metallocene Catalysis: A Guide to Validation with Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
The catalytic activity of organometallic compounds is fundamental to numerous chemical transformations. Validating the catalytic role and elucidating the precise mechanism of these catalysts is crucial for their optimization and application. Isotopic labeling is a powerful technique that provides unambiguous insights into reaction mechanisms by tracing the fate of atoms throughout a chemical process. This guide explores the application of isotopic labeling for the validation of catalytic activity, with a conceptual focus on metallocenes like chromocene.
While specific, publicly available experimental data validating the catalytic activity of this compound using isotopic labeling is limited, the principles and methodologies described herein are broadly applicable to the study of metallocene catalysts. This guide presents a framework for such an investigation, including hypothetical data, experimental protocols, and workflow visualizations.
The Power of Isotopic Labeling in Catalysis
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). The change in mass can influence the rate of bond-breaking and bond-forming steps, a phenomenon known as the kinetic isotope effect (KIE). Observing a significant KIE can provide strong evidence for the involvement of a particular bond in the rate-determining step of a reaction, thereby helping to validate the proposed catalytic mechanism.
Hypothetical Case Study: Olefin Polymerization with a Metallocene Catalyst
Let's consider a hypothetical study to validate the role of a metallocene catalyst, analogous to this compound, in olefin polymerization using deuterium labeling. The proposed mechanism involves the insertion of the olefin into a metal-alkyl bond. By using a deuterated olefin, we can probe whether the C-H (or C-D) bond activation is involved in the rate-determining step.
Table 1: Hypothetical Kinetic Isotope Effect Data for Metallocene-Catalyzed Ethylene Polymerization
| Catalyst System | Substrate | Rate Constant (k) (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
| Metallocene/MAO | Ethylene (C₂H₄) | 1.2 x 10⁴ | 1.05 | C-H bond breaking is not rate-limiting. |
| Metallocene/MAO | Deuterated Ethylene (C₂D₄) | 1.14 x 10⁴ | Supports migratory insertion mechanism. |
This data is illustrative and not based on published results for this compound.
The near-unity KIE in this hypothetical example suggests that the cleavage of a C-H (or C-D) bond is not the rate-determining step of the polymerization reaction. This would be consistent with the widely accepted Cossee-Arlman mechanism for Ziegler-Natta polymerization, where the rate-limiting step is the migratory insertion of the olefin into the metal-carbon bond.
Experimental Protocols
A detailed experimental protocol is essential for obtaining reliable and reproducible data from isotopic labeling studies. Below is a representative protocol for the investigation of a metallocene-catalyzed polymerization.
Experimental Protocol: Deuterium Kinetic Isotope Effect Study of Ethylene Polymerization
-
Catalyst Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve the metallocene catalyst (e.g., this compound dichloride) in a suitable solvent (e.g., toluene).
-
Activate the catalyst by adding a co-catalyst, such as methylaluminoxane (MAO), and allow the mixture to stir for the specified time.
-
-
Polymerization with Unlabeled Ethylene:
-
Introduce a known pressure of unlabeled ethylene (C₂H₄) into the reaction vessel containing the activated catalyst.
-
Monitor the consumption of ethylene over time using a pressure transducer or by taking aliquots of the reaction mixture at regular intervals.
-
Quench the reaction after a predetermined time by adding a protic solvent (e.g., methanol).
-
Isolate and weigh the polyethylene to determine the reaction rate.
-
-
Polymerization with Deuterated Ethylene:
-
Repeat the procedure from step 2, using deuterated ethylene (C₂D₄) at the same pressure and temperature.
-
-
Data Analysis:
-
Calculate the rate constants for both reactions (kH for C₂H₄ and kD for C₂D₄).
-
Determine the kinetic isotope effect by calculating the ratio kH/kD.
-
Analyze the polymer microstructure using techniques such as NMR spectroscopy to confirm the incorporation of the deuterated monomer.
-
Visualizing the Workflow and Mechanism
Visualizations can aid in understanding the experimental workflow and the proposed catalytic cycle.
A Comparative Guide to Homogeneous vs. Silica-Supported Chromocene Catalysts in Ethylene Polymerization
For researchers and professionals in polymer science and drug development, the choice of catalyst is a critical factor influencing the efficiency of ethylene polymerization and the properties of the resulting polyethylene. Chromocene-based catalysts, known for their high activity, offer versatility through both homogeneous and heterogeneous systems. This guide provides an objective comparison of the performance of homogeneous this compound catalysts versus their silica-supported counterparts, supported by experimental data and detailed protocols.
Performance Comparison: Homogeneous vs. Silica-Supported this compound
The decision to employ a homogeneous or a silica-supported this compound catalyst hinges on the desired balance between catalytic activity, polymer properties, and process considerations such as catalyst recyclability and reactor compatibility. While homogeneous catalysts often exhibit higher intrinsic activity, supporting the catalyst on silica can offer significant advantages in terms of polymer morphology control and industrial applicability.
Quantitative Data Summary
The following tables summarize the key performance indicators for homogeneous and silica-supported this compound catalysts based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research efforts.
| Catalyst System | Catalytic Activity (kg PE / (mol Cr·h)) | Polymer Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Experimental Conditions | Reference |
| Homogeneous this compound | Data not explicitly found in a directly comparable format | - | - | - | - |
| Silica-Supported this compound | Up to 191 | > 3 x 10⁶ | ~3 (can be broadened with H₂) | Slurry phase, 90°C, 31.5 bar ethylene | [1] |
| Silica-Supported Cr(acac)₃/PNP | 1.7 x 10⁴ | - | - | 80°C, 2.0 MPa ethylene, Al/Cr = 300 | [2] |
| Silica-Supported Cr[CH(SiMe₃)₂]₃ | ~6-7 times higher than Phillips catalyst | Decreased with H₂ | - | Slurry phase | [3] |
Note: The catalytic activity of homogeneous systems is often reported in different units or under conditions not directly comparable to the supported systems in the available literature. Generally, homogeneous catalysts are known for their high activity, but supporting them can sometimes lead to an initial decrease in activity due to mass transfer limitations or changes in the nature of the active sites. However, as seen in the table, modified supported systems can achieve very high activities.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for catalyst synthesis and polymerization reactions. The following sections provide generalized procedures based on common practices reported in the literature.
Preparation of Silica-Supported this compound Catalyst
This protocol describes a typical impregnation method for supporting this compound on a silica carrier.
-
Silica Pre-treatment:
-
Dry silica gel (e.g., S757) at 600°C for 8 hours under a nitrogen atmosphere to remove physisorbed water and dehydroxylate the surface to a controlled level.
-
Store the activated silica in a glovebox under an inert atmosphere.
-
-
Impregnation:
-
In a Schlenk flask inside a glovebox, suspend the activated silica (e.g., 1.0 g) in a dry, deoxygenated solvent like toluene or hexane.
-
In a separate flask, dissolve the desired amount of this compound (Cp₂Cr) in the same solvent.
-
Slowly add the this compound solution to the silica slurry with continuous stirring.
-
Continue stirring the mixture at a specific temperature (e.g., 50°C) for a set duration (e.g., 12 hours) to ensure uniform deposition.
-
-
Washing and Drying:
-
Filter the resulting solid catalyst.
-
Wash the catalyst multiple times with fresh, dry solvent (e.g., toluene, 3 x 10 mL) to remove any unreacted or loosely adsorbed this compound.
-
Dry the final catalyst under vacuum at a moderate temperature (e.g., 50°C) to obtain a free-flowing powder.
-
Ethylene Polymerization Procedure (Slurry Phase)
This protocol outlines a typical slurry phase ethylene polymerization reaction.
-
Reactor Preparation:
-
Thoroughly dry a stainless-steel autoclave reactor (e.g., 1 L) and purge it with high-purity nitrogen or argon to remove air and moisture.
-
Heat the reactor to the desired reaction temperature (e.g., 90°C) while maintaining a positive inert gas pressure.
-
-
Reaction Setup:
-
Introduce a dry, deoxygenated solvent (e.g., n-hexane) into the reactor.
-
If required, add a co-catalyst or scavenger, such as triethylaluminum (TEA), to the solvent and stir.
-
Introduce the catalyst (either as a dry powder or a slurry in the reaction solvent) into the reactor.
-
-
Polymerization:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 31.5 bar).
-
Maintain a constant ethylene pressure and reaction temperature throughout the polymerization, with vigorous stirring to ensure good mass transfer.
-
Monitor the ethylene consumption to follow the reaction kinetics.
-
-
Termination and Product Recovery:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding an acidified alcohol solution (e.g., 10% HCl in ethanol).
-
Filter the resulting polyethylene powder, wash it thoroughly with alcohol and water, and then dry it in a vacuum oven until a constant weight is achieved.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows.
Conclusion
The choice between homogeneous and silica-supported this compound catalysts is a multifaceted decision. Homogeneous catalysts may offer higher activity in some cases, leading to rapid polymerization. However, the practical advantages of silica-supported catalysts, such as improved control over polymer morphology, prevention of reactor fouling, and ease of handling, make them highly attractive for industrial applications. The ability to tune the properties of the support and the catalyst loading provides an additional layer of control over the final polymer characteristics. For researchers, the development of novel supported catalyst systems continues to be a vibrant area of investigation, aiming to combine the high activity of homogeneous systems with the process benefits of heterogeneous catalysis.
References
Hybrid Catalyst Systems: A Comparative Guide to Chromocene and Metallocene Combinations
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of different catalyst types on a single support material, creating hybrid or bimetallic catalysts, has emerged as a powerful tool for producing polymers with tailored microstructures and properties unattainable with individual catalyst components. This guide provides a comparative analysis of hybrid catalyst systems that unite the distinct capabilities of chromium-based catalysts, such as Chromocene, with traditional metallocenes, primarily focusing on their application in ethylene polymerization.
Performance Comparison of Hybrid vs. Individual Catalyst Systems
The synergy between chromium and metallocene active centers allows for the production of polymers with unique characteristics, most notably bimodal or broad molecular weight distributions (MWD). This is a significant advantage as it can enhance the processability and mechanical properties of the resulting polymer in a single reactor, a feat that typically requires multiple reactors with different catalysts.
A study on a binary chromium-metallocene catalyst supported on Al-SBA-15 demonstrated the successful synthesis of bimodal polyethylene. The hybrid system and a physical mixture of the individual supported catalysts both yielded polymers with a combination of high molecular weight, crystallinity, and good processability, as indicated by the melt index[1].
The principle behind this approach is the complementary nature of the catalysts. Chromium catalysts, like the Phillips-type, are known for producing polyethylene with a very broad MWD. In contrast, metallocene catalysts typically generate polymers with a narrow MWD[2]. When combined, the resulting polymer exhibits a superposition of these characteristics. For instance, a hybrid catalyst can produce a polymer where a high molecular weight fraction, contributing to strength, is generated by the chromium sites, while a lower molecular weight fraction, aiding processability, is produced by the metallocene sites[2].
Table 1: Illustrative Performance Comparison of Individual and Hybrid Catalysts
| Catalyst System | Polymer Molecular Weight (Mw) | Molecular Weight Distribution (MWD) | Branching | Key Polymer Characteristics |
| This compound-based (e.g., Phillips) | High to Very High | Broad to Very Broad | Low (Linear) | High melt strength, good impact resistance |
| Metallocene (e.g., Zirconocene) | Controlled (Low to High) | Narrow | Uniform (if comonomer is used) | High clarity, uniform properties |
| Hybrid this compound-Metallocene | Bimodal/Broad | Bimodal/Broad | Can be tailored | Enhanced processability, combination of stiffness and toughness |
Note: The data presented is a generalized summary based on typical performance characteristics. Specific values will vary depending on the exact catalyst structures, support, and polymerization conditions.
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and application of these complex catalyst systems. Below are generalized protocols for the preparation of a supported hybrid catalyst and subsequent ethylene polymerization.
Protocol 1: Preparation of a Supported Hybrid Cr-Metallocene Catalyst
This protocol is a representative example for impregnating a support with both chromium and a metallocene.
Materials:
-
Silica-alumina support
-
Chromium(III) acetylacetonate (Cr(acac)₃)
-
Metallocene precursor (e.g., (n-BuCp)₂ZrCl₂)
-
Anhydrous solvent (e.g., toluene)
-
Methylaluminoxane (MAO) solution
Procedure:
-
Support Calcination: The silica-alumina support is calcined at high temperatures (e.g., 500-800 °C) under dry air to dehydroxylate the surface.
-
Chromium Impregnation: The calcined support is slurried in an anhydrous solvent. A solution of the chromium precursor (e.g., Cr(acac)₃) in the same solvent is added to the slurry. The mixture is stirred for a specified period to ensure uniform deposition.
-
Metallocene Impregnation: Following the chromium impregnation, a solution of the metallocene precursor is added to the slurry. The mixture is again stirred for an extended period.
-
Washing and Drying: The resulting solid is thoroughly washed with the anhydrous solvent to remove any unadsorbed catalyst precursors and then dried under vacuum to yield the supported hybrid catalyst.
-
Activation: The catalyst is typically activated with a cocatalyst, such as methylaluminoxane (MAO), either prior to or during the polymerization process.
Protocol 2: Ethylene Polymerization
Equipment:
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and an injection system for the catalyst.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to remove any air and moisture.
-
Solvent and Cocatalyst Addition: Anhydrous solvent (e.g., toluene) and the cocatalyst (e.g., MAO) are introduced into the reactor.
-
Ethylene Introduction: The reactor is pressurized with ethylene to the desired reaction pressure.
-
Catalyst Injection: The supported hybrid catalyst is injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, maintaining constant temperature and pressure.
-
Termination and Polymer Recovery: The polymerization is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol). The polymer is then collected by filtration, washed, and dried.
Visualizing Catalytic Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in hybrid catalysis.
Caption: Conceptual diagram of a hybrid catalyst with distinct active sites for producing bimodal polyethylene.
Caption: Generalized experimental workflow for the synthesis and application of a supported hybrid catalyst.
Mechanistic Synergy
The compatibility of Phillips-type chromium catalysts and metallocene catalysts on acidic mixed oxide supports is a key factor in the success of these hybrid systems[2]. The support itself can play a role in activating the metallocene, sometimes eliminating the need for large amounts of expensive cocatalysts like MAO[2].
The synergy in these hybrid systems arises from the ability of the two distinct types of active sites to operate concurrently within the same reactor, and often on the same support particle. This proximity can lead to the efficient production of polymer blends at the microscopic level, resulting in materials with superior homogeneity and performance compared to mechanically blended polymers. The ability to tune the ratio of the two catalysts allows for fine control over the final polymer's molecular weight distribution and, consequently, its physical properties[2].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
